Predictive & Analytical Framework for the NMR Characterization of Methyl 2-amino-3-fluoro-6-methoxybenzoate
As a Senior Application Scientist in analytical chemistry, encountering highly functionalized aromatic intermediates like methyl 2-amino-3-fluoro-6-methoxybenzoate (CAS: 1354950-80-3) requires a rigorous, first-principle...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist in analytical chemistry, encountering highly functionalized aromatic intermediates like methyl 2-amino-3-fluoro-6-methoxybenzoate (CAS: 1354950-80-3) requires a rigorous, first-principles approach to spectral assignment. Because empirical literature spectra for highly specific, proprietary pharmaceutical building blocks are often scarce, scientists must rely on robust predictive frameworks grounded in substituent additivity rules and spin-spin coupling topologies.
This whitepaper provides an in-depth technical guide to the
1
H and
13
C Nuclear Magnetic Resonance (NMR) characterization of this compound. By establishing the causality behind chemical shifts and detailing a self-validating experimental protocol, this guide serves as a definitive reference for researchers and drug development professionals.
Structural & Spin System Analysis
To accurately assign the NMR spectrum, we must first deconstruct the molecule's electronic environment. Methyl 2-amino-3-fluoro-6-methoxybenzoate is a 1,2,3,6-tetrasubstituted benzene ring. The substitution pattern dictates a highly specific AMX/ABX-type spin system complicated by heteronuclear
19
F coupling:
C1: Carbomethoxy group (
−COOCH3
)
C2: Amino group (
−NH2
)
C3: Fluoro group (
−F
)
C4: Aromatic proton (
H4
)
C5: Aromatic proton (
H5
)
C6: Methoxy group (
−OCH3
)
The presence of the
19
F nucleus (spin-½, 100% natural abundance) is the critical anchor for this assignment. It will exhibit strong scalar coupling to both the adjacent protons (
3JHF
and
4JHF
) and the carbon framework (
1JCF
to
4JCF
), providing an orthogonal validation mechanism for the standard
1
H and
13
C assignments.
1
H NMR Predictive Protocol & Causality
The chemical shifts of the aromatic protons (
H4
and
H5
) are governed by the competing shielding (resonance donation) and deshielding (inductive withdrawal) effects of the four substituents. According to the empirical increment rules established in [1], we can calculate the precise electronic impact on each proton.
Mechanistic Causality of Chemical Shifts
H5
(Highly Shielded):H5
is positioned ortho to the methoxy group (
−OCH3
) and para to the amino group (
−NH2
). Both heteroatoms possess lone pairs that strongly donate electron density into the aromatic
π
-system via resonance. This dual-resonance shielding effect pushes the
H5
signal significantly upfield.
H4
(Moderately Shielded):H4
is ortho to the fluorine atom. While fluorine is inductively electron-withdrawing, it acts as a weak
π
-donor, providing slight shielding. However,
H4
is also para to the ester group (
−COOCH3
), which withdraws electron density via resonance. Consequently,
H4
is deshielded relative to
H5
and appears further downfield.
Predicted
1
H NMR Data Summary
Position
Predicted Shift (
δ
, ppm)
Multiplicity
Integration
Coupling Constants (
J
, Hz)
H4
(Aromatic)
6.81
dd
1H
3JHH≈8.5
,
3JHF≈10.0
H5
(Aromatic)
6.29
dd
1H
3JHH≈8.5
,
4JHF≈5.0
−NH2
(Amine)
5.00 - 6.00
br s
2H
N/A (Exchangeable)
−COOCH3
(Ester)
3.90
s
3H
N/A
−OCH3
(Ether)
3.85
s
3H
N/A
(Note: The two methyl singlets at ~3.85-3.90 ppm may overlap depending on the solvent and magnetic field strength. 2D NOESY/ROESY is required to definitively distinguish them based on spatial proximity to
H5
).
13
C NMR Predictive Protocol & Causality
The
13
C spectrum of fluorinated aromatics is characterized by extensive carbon-fluorine spin-spin splitting. As detailed in [2], resolving these
JCF
couplings is paramount for structural verification.
Mechanistic Causality of Carbon Shifts
C3 (Direct F Attachment): The extreme electronegativity of fluorine drastically deshields the ipso carbon (C3), pushing it downfield to ~142 ppm. This carbon will exhibit a massive one-bond coupling (
1JCF≈240
Hz).
C1 & C5 (Shielded Carbons): The alternating electron density provided by the ortho/para directing
−NH2
and
−OCH3
groups creates localized regions of high electron density at C1 and C5, shifting them upfield (~104-105 ppm).
Predicted
13
C NMR Data Summary
Carbon Position
Predicted Shift (
δ
, ppm)
Multiplicity
JCF
Coupling (Hz)
Causality / Dominant Effect
C=O (Ester)
168.0
s
N/A
Carbonyl deshielding
C6 (ipso-OCH
3
)
157.5
d
4JCF≈2
Electronegative Oxygen
C3 (ipso-F)
142.4
d
1JCF≈240
Direct Fluorine attachment
C2 (ipso-NH
2
)
135.8
d
2JCF≈15
Electronegative Nitrogen
C4 (Aromatic CH)
121.8
d
2JCF≈22
ortho to Fluorine
C5 (Aromatic CH)
105.8
d
3JCF≈8
para to NH
2
, ortho to OCH
3
C1 (ipso-Ester)
104.3
d
4JCF≈2
ortho to NH
2
, ortho to OCH
3
-OCH
3
(Ether)
56.5
s
N/A
Standard aliphatic ether
-COOCH
3
(Ester)
52.0
s
N/A
Standard aliphatic ester
Experimental Workflow & Self-Validating Protocols
To physically acquire and validate this data, a standard 1D acquisition is insufficient. A self-validating workflow utilizing heteronuclear 2D techniques is required, as outlined in [3].
Step-by-Step Methodology
Sample Preparation: Dissolve 15–20 mg of the highly pure compound in 0.6 mL of Chloroform-d (
CDCl3
) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Ensure the sample is free of paramagnetic impurities to prevent line broadening.
1D
1
H Acquisition (High-Res): Acquire at 400 MHz or 500 MHz. Set the relaxation delay (
D1
) to 2 seconds to ensure accurate integration of the methyl groups. Analyze the
H4
and
H5
signals to extract the
3JHH
and
nJHF
coupling constants.
1D
19
F Acquisition: Acquire the fluorine spectrum (typically at 376 MHz or 470 MHz). Crucial Step: Perform two acquisitions—one fully coupled to observe the exact
H−F
splitting topology (a doublet of doublets), and one with inverse-gated
1
H decoupling to obtain a clean singlet for purity assessment.
1D
13
C{
1
H} Acquisition: Acquire at 100 MHz or 125 MHz with a minimum of 1024 scans. Critical Parameter: Ensure the digital resolution (Hz/point) is high enough (< 0.5 Hz/pt) to resolve the fine
3JCF
and
4JCF
splittings, which are essential for confirming the positions of C5 and C6.
2D HMBC (Heteronuclear Multiple Bond Correlation): Use HMBC as the ultimate self-validating tool.
Validation Logic: The ether
−OCH3
protons (~3.85 ppm) will show a strong
3JCH
cross-peak exclusively to C6 (~157.5 ppm). Once C6 is identified, an HSQC or HMBC correlation will definitively lock the assignment of
H5
, thereby validating the entire theoretical framework.
Workflow Visualization
The following diagram maps the logical flow of the multi-nuclear NMR acquisition, demonstrating how orthogonal data streams converge to form a self-validating structural assignment.
Workflow for multi-nuclear NMR acquisition and assignment of fluorinated aromatics.
References
Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Berlin, Heidelberg.[Link]
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds, 8th Edition. John Wiley & Sons.[Link]
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry, 3rd Edition. Elsevier.[Link]
Exploratory
Unveiling the Molecular Signature: A Technical Guide to the Exact Mass and Fragmentation Pattern of Methyl 2-Amino-3-fluoro-6-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spe...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing not only the exact mass of a molecule but also a detailed fingerprint of its structure through fragmentation analysis. This technical guide offers an in-depth exploration of the mass spectrometric characteristics of methyl 2-amino-3-fluoro-6-methoxybenzoate, a substituted aromatic compound with potential applications in medicinal chemistry. By understanding its exact mass and predictable fragmentation pathways, researchers can confidently identify and characterize this molecule in complex matrices, a critical step in advancing pharmaceutical research.
Determining the Exact Mass: The Foundation of Identification
The first step in the mass spectrometric analysis of any compound is the accurate determination of its molecular weight. For methyl 2-amino-3-fluoro-6-methoxybenzoate, with the chemical formula C₉H₁₀FNO₃, the exact mass can be calculated by summing the masses of its constituent isotopes.
Table 1: Isotopic Masses for Exact Mass Calculation
Element
Isotope
Exact Mass (Da)
Carbon
¹²C
12.000000
Hydrogen
¹H
1.007825
Fluorine
¹⁹F
18.998403
Nitrogen
¹⁴N
14.003074
Oxygen
¹⁶O
15.994915
Based on the molecular formula and the precise masses of the most abundant isotopes, the monoisotopic mass of methyl 2-amino-3-fluoro-6-methoxybenzoate is calculated to be 199.0648 Da . This value is the theoretical mass of the molecule with all atoms in their most common isotopic form and is the mass that would be observed in high-resolution mass spectrometry. A related compound, methyl 6-amino-2-fluoro-3-methoxybenzoate hydrochloride, has a reported molecular weight of 199.18 g/mol for the free base, which corresponds to the nominal mass.[1]
The Fragmentation Pattern: A Roadmap to Molecular Structure
Electron ionization (EI) mass spectrometry is a powerful tool for structural elucidation due to the reproducible fragmentation patterns it generates. The fragmentation of methyl 2-amino-3-fluoro-6-methoxybenzoate is expected to be influenced by the interplay of its functional groups: the amino group, the fluorine atom, the methoxy group, and the methyl ester. The fragmentation pathways of related substituted benzoates provide a strong basis for predicting the behavior of this molecule.
Key Fragmentation Pathways:
The fragmentation of aromatic esters often begins with the loss of the alkoxy group from the ester functionality.[2] For methyl 2-amino-3-fluoro-6-methoxybenzoate, this would involve the loss of a methoxy radical (•OCH₃) from the ester, leading to the formation of a stable acylium ion.
Another common fragmentation pathway for methoxy-substituted aromatic compounds is the loss of a methyl radical (•CH₃) from the methoxy group, followed by the elimination of a molecule of carbon monoxide (CO).[3][4] This pathway is well-documented for compounds like 4-methoxybenzoic acid.[3]
The presence of an amino group ortho to other substituents can lead to what is known as the "ortho effect," which can direct fragmentation in specific ways.[5] In the case of aminobenzoates, this can involve interactions between the amino group and the ester, potentially leading to the loss of a neutral molecule like methanol.[5]
The fluorine atom, being highly electronegative, will influence the electron distribution within the aromatic ring and can affect the stability of the resulting fragment ions.[6][7] While fluorine itself has only one stable isotope and thus does not complicate the isotopic pattern, its presence can direct fragmentation pathways.[8]
Based on these principles, a proposed fragmentation pathway for methyl 2-amino-3-fluoro-6-methoxybenzoate is outlined below.
Table 2: Predicted Fragment Ions and Their Origins
m/z (Mass-to-Charge Ratio)
Proposed Structure / Neutral Loss
199
Molecular Ion [M]⁺•
168
[M - •OCH₃]⁺ (Loss of methoxy radical from ester)
184
[M - •CH₃]⁺ (Loss of methyl radical from methoxy group)
140
[M - •OCH₃ - CO]⁺ (Subsequent loss of CO from m/z 168)
156
[M - •CH₃ - CO]⁺ (Subsequent loss of CO from m/z 184)
167
[M - CH₃OH]⁺• (Potential "ortho effect" mediated loss of methanol)
Visualizing the Fragmentation: A Pathway Diagram
To clearly illustrate the proposed fragmentation cascade, the following diagram was generated using Graphviz.
Caption: Proposed electron ionization fragmentation pathway for methyl 2-amino-3-fluoro-6-methoxybenzoate.
Experimental Protocol for Mass Spectrometric Analysis
To experimentally verify the exact mass and fragmentation pattern, the following protocol is recommended:
Sample Preparation: Dissolve a small amount of methyl 2-amino-3-fluoro-6-methoxybenzoate in a suitable volatile solvent, such as methanol or acetonitrile, to a final concentration of approximately 1 mg/mL.
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, capable of accurate mass measurements and tandem mass spectrometry (MS/MS).
Ionization: Employ electron ionization (EI) at a standard energy of 70 eV to induce fragmentation.
Mass Analysis:
Full Scan MS: Acquire a full scan mass spectrum to determine the accurate mass of the molecular ion. The mass accuracy should be within 5 ppm.
Tandem MS (MS/MS): Select the molecular ion (m/z 199) as the precursor ion and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) at varying collision energies. This will generate a product ion spectrum that reveals the fragmentation pattern.
Data Analysis: Compare the experimentally determined exact mass and fragmentation pattern with the theoretical values and proposed pathways outlined in this guide.
Conclusion
This technical guide provides a comprehensive overview of the expected mass spectrometric behavior of methyl 2-amino-3-fluoro-6-methoxybenzoate. By calculating its exact mass and predicting its fragmentation pattern based on established chemical principles and data from analogous structures, researchers are equipped with the necessary information for its confident identification and structural confirmation. The provided experimental protocol offers a clear path for the empirical validation of these theoretical predictions, underscoring the integral role of mass spectrometry in advancing chemical and pharmaceutical research.
References
Harvey, D. J. (2000). Electrospray mass spectrometry and fragmentation of N-linked carbohydrates derivatized at the reducing terminus. Journal of the American Society for Mass Spectrometry, 11(10), 900-915.
Zaikin, V. G., & Varlamov, A. V. (2010). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Mass Spectrometry Reviews, 29(4), 573-611.
Tormos, R., & Schug, K. A. (2023). Electron ionization fragmentation studies for a series of 4-methoxymethylene benzoate esters. Journal of the American Society for Mass Spectrometry, 34(12), 2685–2694.
Dharmasiri, K., & Cole, R. B. (2018). Competitive homolytic and heterolytic decomposition pathways of gas-phase negative ions generated from aminobenzoate esters. Journal of the American Society for Mass Spectrometry, 29(7), 1426–1436.
Mekky, R. H., Abdel-sattar, E., Segura Carretero, A., & Contreras, M. del M. (2023). The patterns of fragmentation of (a) methoxybenzoic acid II and (b) vanillic acid. Molecules, 28(14), 5348.
Occolowitz, J. L. (1968). Mass Spectra of Derivatives of o-Aminobenzoic Acid. Analytical Chemistry, 40(13), 2068–2071.
Joo, H., & Strathmann, T. J. (2022). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Environmental Science & Technology, 56(15), 10688–10699.
Occolowitz, J. L. (1968). Mass Spectra of Derivatives of o-Aminobenzoic Acid. Analytical Chemistry, 40(13), 2068-2071.
NextSDS. (n.d.). methyl 2-amino-3-fluoro-6-methoxybenzoate — Chemical Substance Information. Retrieved from [Link]
Dibeler, V. H., & Mohler, F. L. (1951). Mass spectra of fluorocarbons.
National Center for Biotechnology Information. (n.d.). Methyl 2-amino-3-methoxybenzoate. PubChem. Retrieved from [Link]
LibreTexts. (2021). Fragmentation Mechanisms. In Introduction to Mass Spectrometry.
Mani, B. (2016). Could any one suggest the effect of fluorine in mass spectrometry?
University of Colorado Boulder. (n.d.).
University of Lincoln. (n.d.). Study of the effect of replacing CH3 with fluorinated groups on lipophilicity.
Powers, D. C., & Ritter, T. (2017). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 82(19), 10432–10438.
Pharmaffiliates. (n.d.). 3-Amino-6-fluoro-2-methoxybenzoic Acid Methyl Ester. Retrieved from [Link]
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Methyl 2-amino-3-fluoro-6-methoxybenzoate (CAS 1354950-80-3)
Executive Summary In the landscape of modern drug discovery, highly functionalized anthranilate esters serve as privileged building blocks for synthesizing complex heterocyclic pharmacophores. Methyl 2-amino-3-fluoro-6-m...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of modern drug discovery, highly functionalized anthranilate esters serve as privileged building blocks for synthesizing complex heterocyclic pharmacophores. Methyl 2-amino-3-fluoro-6-methoxybenzoate (CAS 1354950-80-3) is a specialized, tri-substituted aromatic intermediate. Characterized by its orthogonal reactivity and precise steric constraints, this compound is primarily utilized in the development of kinase inhibitors, PARP inhibitors, and advanced agrochemicals. This whitepaper provides an in-depth technical analysis of its physicochemical properties, Safety Data Sheet (SDS) directives, and a self-validating protocol for its application in heterocyclic synthesis.
Chemical Identity & Physicochemical Data
Understanding the baseline physicochemical parameters of this building block is critical for predicting its behavior in organic solvents and its pharmacokinetic potential once integrated into a larger macromolecule.
Hazard Profiling & Safety Data Sheet (SDS) Directives
Handling CAS 1354950-80-3 requires strict adherence to GHS safety protocols. The lipophilic nature of the methyl ester, combined with the fluorinated aromatic ring, significantly enhances dermal penetration. Furthermore, the primary aromatic amine presents a risk of metabolic activation, necessitating robust acute toxicity controls.
GHS Hazard Classifications
Hazard Class
Category
Hazard Code
Description
Acute Toxicity
4
H302 + H312 + H332
Harmful if swallowed, in contact with skin, or inhaled.
Skin Irritation
2
H315
Causes skin irritation.
Eye Irritation
2A
H319
Causes serious eye irritation.
STOT (Single Exposure)
3
H336
May cause drowsiness or dizziness.
Emergency Response Workflow
Fig 2: Standardized emergency response workflow for acute exposure to CAS 1354950-80-3.
Mechanistic Utility in Drug Development
The specific substitution pattern of methyl 2-amino-3-fluoro-6-methoxybenzoate is not arbitrary; it is engineered to solve specific medicinal chemistry challenges:
The C3-Fluorine Effect : Placing a highly electronegative fluorine atom adjacent to the primary amine modulates the basicity (pKa) of the aniline via inductive electron withdrawal. This electronic deactivation prevents unwanted off-target kinase binding. More importantly, it blocks CYP450-mediated aromatic oxidation at the 3-position—a well-documented metabolic liability in aniline derivatives ().
The C6-Methoxy Group : This moiety provides a dual function. It acts as a potent hydrogen-bond acceptor, but more critically, it introduces severe steric encumbrance. The steric clash with the C1-methyl ester forces the ester carbonyl out of the aromatic plane, effectively pre-organizing the molecule's trajectory for subsequent cyclization reactions.
The Anthranilate Core : The combination of a C1-ester and a C2-amine makes this molecule primed for condensation with amidines, formamides, or isocyanates to yield quinazolinones—a ubiquitous pharmacophore in oncology ().
Objective: Conversion of methyl 2-amino-3-fluoro-6-methoxybenzoate to the bioactive scaffold 5-fluoro-8-methoxyquinazolin-4(3H)-one.
Causality & Design Rationale: Formamidine acetate is selected over standard formamide because it provides a highly reactive electrophilic carbon, allowing the cyclization to proceed at 80°C rather than 150°C. This lower temperature prevents the thermal cleavage of the methoxy group. Absolute ethanol is chosen as the solvent because it fully solubilizes the starting materials but acts as an anti-solvent for the highly crystalline quinazolinone product, driving the equilibrium forward via Le Chatelier's principle.
Fig 1: Synthetic workflow for quinazolinone cyclization from the anthranilate precursor.
Step-by-Step Methodology
Reaction Setup : In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 eq (199 mg, 1.0 mmol) of CAS 1354950-80-3 in 10 mL of absolute ethanol.
Causality: Absolute ethanol prevents premature ester hydrolysis, which would stall the reaction as the corresponding carboxylic acid is significantly less reactive toward cyclization.
Reagent Addition : Add 3.0 eq (312 mg, 3.0 mmol) of formamidine acetate. Stir at ambient temperature (25°C) for 10 minutes to ensure complete dissolution and homogenization.
Thermal Activation : Attach a reflux condenser and heat the mixture to 80°C under an inert nitrogen atmosphere.
In-Process Control (IPC) & Validation : After 4 hours, sample 10 µL of the reaction mixture, dilute in 1 mL of acetonitrile, and analyze via LC-MS.
Self-Validation Check: The reaction is deemed complete when the starting material peak (m/z 200.0 [M+H]+) is ≤ 2% relative to the product peak (m/z 195.0 [M+H]+). If incomplete, the system dictates continued heating and hourly re-testing.
Isolation : Remove the heat source and cool the reaction to 0°C in an ice bath for 1 hour. The product will spontaneously precipitate as a white crystalline solid due to its low solubility in cold ethanol.
Filtration & Washing : Filter the suspension under vacuum. Wash the filter cake with 2 x 5 mL of ice-cold ethanol to remove residual formamidine acetate and unreacted intermediates.
Final Analytical Validation : Dry the product under high vacuum for 12 hours. Confirm structural integrity via
19
F NMR (expecting a single resonance around -120 ppm) and
1
H NMR to ensure the disappearance of the methyl ester singlet (~3.8 ppm).
References
NextSDS Chemical Substance Database . "methyl 2-amino-3-fluoro-6-methoxybenzoate — Chemical Substance Information". NextSDS. URL: [Link]
Purser, S., et al. "Fluorine in medicinal chemistry". Chemical Society Reviews, 37(2), 320-330 (2008). URL:[Link]
National Center for Biotechnology Information . "Anthranilic Acid Reactivity and Heterocyclic Synthesis". PubChem Database. URL:[Link]
IR spectroscopy absorption peaks for methyl 2-amino-3-fluoro-6-methoxybenzoate
An In-Depth Technical Guide: IR Spectroscopy of Methyl 2-amino-3-fluoro-6-methoxybenzoate Executive Summary Structural validation is a critical bottleneck in the synthesis and scale-up of novel active pharmaceutical ingr...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide: IR Spectroscopy of Methyl 2-amino-3-fluoro-6-methoxybenzoate
Executive Summary
Structural validation is a critical bottleneck in the synthesis and scale-up of novel active pharmaceutical ingredients (APIs). For highly substituted aromatic systems like methyl 2-amino-3-fluoro-6-methoxybenzoate (CAS: 1354950-80-3)[1], Infrared (IR) spectroscopy serves as a frontline diagnostic tool. This guide provides an authoritative breakdown of the vibrational modes of this molecule, explaining the quantum mechanical and stereoelectronic causalities behind its IR absorption profile.
By deconstructing the interplay between intramolecular hydrogen bonding, inductive effects, and resonance, this whitepaper equips analytical chemists and drug development professionals with the theoretical grounding and self-validating experimental protocols necessary for rigorous structural elucidation.
Methyl 2-amino-3-fluoro-6-methoxybenzoate is a heavily functionalized anthranilate (2-aminobenzoate) derivative. Its IR spectrum is not merely a sum of isolated functional groups; rather, it is a complex map of stereoelectronic interactions. Understanding the causality behind peak shifts requires applying Hooke’s Law (
ν=2πc1μk
), where the vibrational frequency (
ν
) is dictated by the bond force constant (
k
) and the reduced mass (
μ
) of the oscillating atoms[2].
The Intramolecular Hydrogen Bond Effect
The most defining feature of this molecule is the spatial proximity of the C2 primary amine (-NH₂) and the C1 methyl ester (-COOCH₃). The amine acts as a strong hydrogen bond donor to the carbonyl oxygen of the ester.
Causality: This hydrogen bond pulls electron density away from the C=O double bond, lengthening it and decreasing its double-bond character.
Result: The force constant (
k
) of the carbonyl bond is significantly reduced. While a standard conjugated aromatic ester absorbs at roughly 1715–1730 cm⁻¹, the intramolecular H-bond in anthranilate derivatives shifts this C=O stretching frequency down to the 1680–1690 cm⁻¹ range[3].
Inductive vs. Resonance Effects
C3-Fluoro Group: Fluorine is highly electronegative. It exerts a powerful electron-withdrawing inductive effect (-I) across the
σ
-bond framework. Because the reduced mass (
μ
) of the C-F oscillator is relatively high compared to C-H, its stretching frequency is pushed down into the fingerprint region, typically manifesting as a highly intense band between 1100–1250 cm⁻¹ [4].
C6-Methoxy Group: The oxygen atom of the methoxy group donates electron density into the aromatic ring via resonance (+R effect), while simultaneously withdrawing via induction (-I). This alters the polarizability of the aromatic C=C bonds, resulting in sharp, distinct ring stretching vibrations around 1600 cm⁻¹ and 1500 cm⁻¹ .
Caption: Stereoelectronic interactions governing the IR vibrational modes of the target molecule.
Quantitative Data Presentation: Theoretical IR Peak Assignments
Based on established spectroscopic correlation tables[2][4] and the specific structural environment of methyl 2-amino-3-fluoro-6-methoxybenzoate, the following table summarizes the expected quantitative IR absorption data.
Wavenumber Range (cm⁻¹)
Intensity
Peak Shape
Functional Group Assignment
Mechanistic Rationale
3450 – 3480
Medium
Sharp / Broadened
N-H Asymmetric Stretch
Primary amine (-NH₂); slightly broadened due to H-bonding.
3350 – 3380
Medium
Sharp / Broadened
N-H Symmetric Stretch
Primary amine (-NH₂); shifted lower by H-bonding.
3000 – 3100
Weak
Sharp
sp² C-H Stretch
Aromatic ring hydrogens.
2850 – 2950
Weak - Med
Sharp
sp³ C-H Stretch
Aliphatic hydrogens from -OCH₃ and -COOCH₃ groups.
1680 – 1690
Strong
Sharp
C=O Stretch (Ester)
Conjugated ester; heavily shifted down by ortho-NH₂ H-bonding.
1610 – 1630
Medium
Sharp
N-H Scissoring (Bend)
In-plane bending of the primary amine.
1580, 1500, 1450
Medium
Sharp
Aromatic C=C Stretch
Ring breathing and skeletal vibrations; influenced by +R of methoxy.
1200 – 1275
Strong
Broad/Complex
C-O-C Asymmetric Stretch
Overlapping signals from both the ester and the aryl alkyl ether.
1100 – 1250
Strong
Sharp
C-F Stretch
Highly polar bond results in a massive change in dipole moment.
To ensure maximum trustworthiness and scientific integrity, IR spectra should be acquired using Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy. This method eliminates the need for KBr pellet pressing, which can introduce moisture artifacts (broad -OH bands at ~3300 cm⁻¹) that obscure the critical N-H stretching region.
Step-by-Step Methodology
This protocol is designed as a self-validating system. Each step contains a built-in quality control (QC) check to ensure data integrity.
Crystal Selection & Cleaning:
Action: Select a monolithic Diamond ATR crystal. Clean the crystal surface with spectroscopy-grade isopropanol and a lint-free wipe.
Causality: Diamond provides a wide spectral window (4000–400 cm⁻¹) and is chemically inert to fluorinated aromatics.
QC Check: Observe the real-time interferogram to ensure the crystal is completely dry before proceeding.
Action: Collect a background single-beam spectrum of the ambient air (32 scans, 4 cm⁻¹ resolution).
Causality: Automatically subtracts atmospheric H₂O vapor (complex rotational-vibrational bands at 3900–3500 cm⁻¹ and 1900–1300 cm⁻¹) and CO₂ (2350 cm⁻¹).
QC Check: The resulting background spectrum must show a stable baseline without anomalous noise.
Sample Application:
Action: Place ~2–5 mg of solid methyl 2-amino-3-fluoro-6-methoxybenzoate directly onto the center of the diamond crystal.
Action: Lower the pressure anvil until the software indicates optimal contact pressure (typically ~50-80 units depending on the instrument).
Causality: Intimate contact between the solid and the crystal is required for the evanescent wave to penetrate the sample (typically 0.5–2 µm depth).
Data Acquisition & Fourier Transform:
Action: Acquire the sample spectrum using the exact same parameters as the background (32 scans, 4 cm⁻¹ resolution).
QC Check: Ensure the maximum absorbance of the strongest peak (likely C=O or C-F) is between 0.2 and 0.8 Absorbance Units (AU) to guarantee detector linearity.
Signal Processing (Baseline Correction):
Action: Apply an automatic baseline correction algorithm and an ATR correction function (to account for wavelength-dependent penetration depth).
Causality: High-frequency peaks (e.g., N-H stretches) have shallower penetration depths than low-frequency peaks (e.g., C-F stretches). ATR correction normalizes the relative intensities to mimic a transmission spectrum.
Caption: Self-validating logical workflow for ATR-FTIR data acquisition and signal processing.
Conclusion
The IR spectrum of methyl 2-amino-3-fluoro-6-methoxybenzoate is highly diagnostic. The combination of the lowered ester carbonyl stretch (~1680 cm⁻¹) due to intramolecular hydrogen bonding, the dual N-H stretches of the primary amine, and the intense C-F stretching band in the fingerprint region provides a definitive spectroscopic fingerprint. Adhering to the rigorous ATR-FTIR protocols outlined above ensures that these stereoelectronic nuances are accurately captured and validated.
thermodynamic stability of methyl 2-amino-3-fluoro-6-methoxybenzoate isomers
An In-Depth Technical Guide to the Thermodynamic Stability of Methyl 2-amino-3-fluoro-6-methoxybenzoate Isomers For Researchers, Scientists, and Drug Development Professionals Abstract The thermodynamic stability of acti...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Thermodynamic Stability of Methyl 2-amino-3-fluoro-6-methoxybenzoate Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thermodynamic stability of active pharmaceutical ingredients (APIs) is a cornerstone of drug development, profoundly influencing bioavailability, shelf-life, and manufacturability. Positional isomers of a drug candidate can exhibit vastly different physicochemical properties, making a thorough understanding of their relative stabilities essential. This guide provides a comprehensive framework for evaluating the thermodynamic stability of positional isomers of methyl 2-amino-3-fluoro-6-methoxybenzoate, a substituted anthranilate scaffold relevant in medicinal chemistry. We will explore the intricate interplay of intramolecular interactions, electronic effects, and steric factors that govern isomer stability. This document integrates high-level computational methodologies with established experimental validation techniques, offering a self-validating system for robust and reliable stability assessment.
Introduction: The Critical Role of Isomer Stability in Pharmaceutical Sciences
In drug discovery, the journey from a hit compound to a viable drug candidate is fraught with challenges, many of which are rooted in the molecule's fundamental physicochemical properties. Among these, thermodynamic stability is paramount. A more stable molecular form generally corresponds to a lower energy state, which can dictate everything from crystal packing and solubility to degradation pathways.[1] When dealing with substituted aromatic rings, such as the methyl benzoate scaffold, the specific placement of functional groups gives rise to positional isomers. While these isomers share the same molecular formula, their distinct structural arrangements can lead to dramatic differences in stability and, consequently, pharmacological activity and developability.
The production of substituted benzoates often involves complex synthetic routes where fine-tuning the distribution between thermodynamic and kinetic products is a significant challenge.[1] An unstable isomer may be prone to rearrangement or degradation, compromising the purity and safety of the final drug product. Furthermore, different isomers may crystallize into various polymorphic forms, each with its own unique stability and dissolution profile, a critical consideration for regulatory approval and consistent drug performance.[2][3] Therefore, a robust, early-stage assessment of the relative thermodynamic stability of all potential isomers is not merely an academic exercise but a crucial step in de-risking a drug development program.
This guide focuses on the isomers of methyl 2-amino-3-fluoro-6-methoxybenzoate, a molecule featuring a complex interplay of substituents:
An Amino Group (-NH₂): A strong hydrogen bond donor and a resonance electron-donating group.
A Fluoro Group (-F): A highly electronegative, inductively electron-withdrawing group that can also participate in resonance donation and modulate local electronic environments.[4][5]
A Methoxy Group (-OCH₃): A resonance electron-donating group.[6][7]
A Methyl Ester Group (-COOCH₃): A hydrogen bond acceptor and an electron-withdrawing group.
Understanding how the relative positioning of these groups influences intramolecular forces and overall molecular energy is the key to predicting and confirming the most stable isomeric form.
Deciphering Stability: A Dual-Pronged Approach
Caption: Combined computational and experimental workflow for stability assessment.
Part I: Computational Thermodynamics
Computer-aided drug discovery (CADD) methods provide powerful, cost-effective tools for predicting molecular properties before committing to extensive laboratory synthesis.[8][9] For stability analysis, quantum chemical calculations are employed to determine the Gibbs free energy of formation (ΔGf), the ultimate arbiter of thermodynamic stability under given conditions.[10][11] An isomer with a more negative ΔGf will be thermodynamically more stable.
Theoretical Foundation
Our approach is grounded in Density Functional Theory (DFT), which provides a robust balance between computational cost and accuracy for organic molecules.[12] The Gibbs free energy (G) is calculated from the electronic energy, zero-point vibrational energy (ZPVE), and thermal corrections to enthalpy (H) and entropy (S) at a specified temperature (e.g., 298.15 K).[10]
G = H - TS = (E_electronic + ZPVE + E_thermal) - TS
By calculating ΔGf for each isomer, we can establish a theoretical ranking of their relative stabilities.[13][14]
Step-by-Step Computational Protocol
Structure Generation: Build 3D structures for each positional isomer of methyl 2-amino-3-fluoro-6-methoxybenzoate.
Conformational Analysis: For each isomer, perform a systematic conformational search using a molecular mechanics force field (e.g., MMFF) to identify low-energy conformers. Special attention should be paid to the rotation around the C-N, C-O (methoxy), and C-C (ester) bonds.
Geometry Optimization: Optimize the geometry of each identified conformer using a DFT method, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)).[12] This process finds the minimum energy structure on the potential energy surface.
Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true minimum. These calculations provide the ZPVE and thermal corrections needed for the Gibbs free energy calculation.[10]
Gibbs Free Energy Calculation: Sum the electronic and thermal free energy corrections to obtain the total Gibbs free energy for each conformer. The free energy of the isomer is determined by the Boltzmann-weighted average of its stable conformers.
Interaction Analysis (Optional but Recommended): Employ Natural Bond Orbital (NBO) or Atoms in Molecules (AIM) analysis to quantify non-covalent interactions, such as intramolecular hydrogen bonds (IMHBs).[15][16] This provides a causal link between specific structural features and calculated stability.
Part II: Experimental Validation
Theoretical predictions must be corroborated by empirical data. Experimental techniques provide real-world measurements of thermodynamic properties, validating the computational models and yielding a definitive assessment of isomer stability.
Differential Scanning Calorimetry (DSC)
DSC is a cornerstone thermal analysis technique for characterizing pharmaceutical solids.[3][17] It measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting points (Tm) and enthalpies of fusion (ΔHf).[2][18] In general, for a set of isomers, a higher melting point and a larger enthalpy of fusion suggest a more stable crystal lattice and, often, greater molecular stability.
Sample Preparation: Accurately weigh 1-3 mg of the purified crystalline isomer into an aluminum DSC pan.
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.[2]
Thermal Program: Heat the sample under a nitrogen purge at a controlled rate (e.g., 10 °C/min) over a temperature range that encompasses the melting transition (e.g., 25 °C to 250 °C).[19]
Data Analysis: Integrate the area of the melting endotherm to determine the enthalpy of fusion (ΔHf) and identify the peak maximum as the melting point (Tm). The change in Gibbs free energy (ΔG) can be quantified from the changes in enthalpy (ΔH) and entropy (ΔS), which can be derived from heat capacity data obtained via DSC.[2]
Spectroscopic Confirmation of Intramolecular Interactions
Intramolecular hydrogen bonds (IMHBs) are a critical factor in stabilizing specific conformers.[15][16] FT-IR and NMR spectroscopy are powerful tools for detecting their presence.
An IMHB typically causes a red-shift (lower wavenumber) and broadening of the N-H stretching frequency of the amino group and the C=O stretching frequency of the ester compared to an isomer where no such bond exists.
The chemical shift of the amino protons (N-H) is highly sensitive to hydrogen bonding. Protons involved in an IMHB are deshielded and appear at a higher chemical shift (downfield). A method comparing chemical shifts in a non-polar solvent (like CDCl₃) versus a hydrogen-bond-accepting solvent (like DMSO-d₆) can provide quantitative insight into the strength of the IMHB.[20]
Results & Discussion: A Predictive Analysis
Let us consider two hypothetical isomers to illustrate the analytical process:
Caption: Factors governing the thermodynamic stability of isomers.
Conclusion
The systematic evaluation of isomer stability is a non-negotiable step in modern drug development. This guide outlines a robust, integrated strategy that leverages the predictive power of computational chemistry and the definitive validation of experimental techniques. For substituted benzoates like methyl 2-amino-3-fluoro-6-methoxybenzoate, the potential for intramolecular hydrogen bonding is often the dominant factor in determining the most stable positional isomer. By identifying the lowest-energy isomer early, researchers can focus resources, streamline synthesis, and mitigate risks associated with polymorphism and degradation, ultimately accelerating the path to a safe and effective therapeutic.
References
Importance of C–H···O Intramolecular Hydrogen Bonding Across a Nonproteinogenic γ-Aminobenzoic Acid Residue: Stabilization of a Flat β-Strand-like Template. Crystal Growth & Design - ACS Publications. Available at: [Link].
A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. TA Instruments. Available at: [Link].
Renewable Platform Chemicals: Evaluation of Experimental Data for Alkyl Benzoates with Complementary Measurements, Structure–Property Correlations, and Quantum Chemical Calculations. ACS Publications. Available at: [Link].
The assessment of intramolecular hydrogen bonding in ortho-substituted anilines by an NMR method. Bradford Scholars - University of Bradford. Available at: [Link].
Differential Scanning Calorimeters (DSC). American Pharmaceutical Review. Available at: [Link].
Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. PMC - National Center for Biotechnology Information. Available at: [Link].
16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring. Chemistry LibreTexts. Available at: [Link].
Differential Scanning Calorimetry. Coriolis Pharma. Available at: [Link].
Spectroscopic Analysis of Benzocaine Using 1H NMR, 13C NMR, MS, and IR Spectroscopy. LinkedIn. Available at: [Link].
Perturbating Intramolecular Hydrogen Bonds through Substituent Effects or Non-Covalent Interactions. MDPI. Available at: [Link].
Is fluorobenzene more reactive than benzene? Quora. Available at: [Link].
Aromatic Electrophilic Substitution Substituted Benzene Rings. University of Calgary. Available at: [Link].
Intramolecular charge transfer associated with hydrogen bonding effects on 2-aminobenzoic acid. ResearchGate. Available at: [Link].
Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega. Available at: [Link].
Computational Methods in Drug Discovery. PMC - National Center for Biotechnology Information. Available at: [Link].
Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. PMC - National Center for Biotechnology Information. Available at: [Link].
Computational Methods Applied to Rational Drug Design. Bentham Science. Available at: [Link].
Hydrogen-bonding in α p-aminobenzoic acid. ResearchGate. Available at: [Link].
Theoretical study of Gibbs free energy and NMR chemical shifts, of the effect of methyl substituents on the isomers of (E)-1-(α - SciELO. SciELO - Scientific Electronic Library Online. Available at: [Link].
A Thermodynamic and comparative study of complex formation of N-Benzothiazol-2-yl-3,5-disubstituted pyrazolines with some transition metals by conductometry and pH-metry. ResearchGate. Available at: [Link].
Calculation of Relative Energies of Conformers and Stereoisomers and Equilibrium Ratios of Products using Molecular Mechanics. University of California, Irvine. Available at: [Link].
Computational Methods Applied to Rational Drug Design. ResearchGate. Available at: [Link].
Synthetic, Mesomorphic, and DFT Investigations of New Nematogenic Polar Naphthyl Benzoate Ester Derivatives. MDPI. Available at: [Link].
Kinetic study of hydrolysis of benzoates. Part XXII. Variation of the ortho inductive, resonance and steric terms with temperature in the alkaline hydrolysis of substituted phenyl benzoates in aqueous 2.25 M Bu4NBr. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link].
Computational Chemistry in Structure-Based Drug Design: Tools, Trends, and Transformations. ResearchGate. Available at: [Link].
Study of the Stability, Solubility and Geometry of the Complex of Inclusion β-CD with Nimesulide by Computer Chemistry Methods. MDPI. Available at: [Link].
Gibbs Free Energy of Formation of Halogenated Aromatic Compounds and Their Potential Role as Electron Acceptors in Anaerobic Environments. ResearchGate. Available at: [Link].
Standard Chemical Thermodynamic Properties of Polycyclic Aromatic Hydrocarbons and Their Isomer Groups I. Benzene Series. NIST. Available at: [Link].
Gibbs free energy calculations of saturated and aromatic hydrocarbons... ResearchGate. Available at: [Link].
Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic. Scientific Research Publishing. Available at: [Link].
Indirect Spectrophotometric Determination of Benzocaine in Pharmaceutical Preparations. SciSpace. Available at: [Link].
quantitative analysis of fluorinated synthetic cannabinoids using 19f nuclear magnetic. Official Publication of the Southern Association of Forensic Scientists. Available at: [Link].
methyl 2-amino-3-fluoro-6-methoxybenzoate — Chemical Substance Information. NextSDS. Available at: [Link].
Photolysis Products of Fluorinated Pharmaceuticals. NSF Public Access Repository. Available at: [Link].
Determination and Analysis of Thermodynamic Properties of Methyl Methylanthranilate Isomers. MDPI. Available at: [Link].
Computational Study of the Stability of Natural Amino Acid isomers. ResearchGate. Available at: [Link].
Determination of Benzocaine in Pharmaceutical Formulations by Indirect SERRS Assay Combined with Azo Coupling. PMC - National Center for Biotechnology Information. Available at: [Link].
Yasunori Sugano. Google Scholar.
Experimental and computational thermodynamic study of ortho-, meta-, and para-methylbenzamide. University of Porto. Available at: [Link].
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Regioselective Synthesis and Isolation Pathway for Methyl 2-amino-3-fluoro-6-methoxybenzoate
Document Identifier: AN-8842-F
Target Audience: Synthetic Chemists, Process Researchers, and Medicinal Chemistry Professionals
Compound Focus: Methyl 2-amino-3-fluoro-6-methoxybenzoate (CAS: 1354950-80-3) [1]
Executive Summary & Mechanistic Rationale
Highly functionalized anthranilic acid derivatives, such as methyl 2-amino-3-fluoro-6-methoxybenzoate, serve as critical building blocks in the development of kinase inhibitors and advanced heterocyclic scaffolds. The introduction of a fluorine atom at the 3-position of a 2-amino-6-methoxybenzoate system presents a significant regiochemical challenge.
The Causality of the Synthetic Design:
Direct electrophilic fluorination of electron-rich, unprotected anilines typically leads to rapid oxidative degradation, generating complex polymeric mixtures (tars) rather than the desired aryl fluoride. To bypass this, our protocol employs a transient N-acetylation strategy.
Attenuation: The acetyl group attenuates the electron density on the nitrogen, preventing oxidation while maintaining sufficient ortho/para-directing activation on the aromatic ring.
Steric Tuning: The methoxy group at C6 strongly directs electrophilic aromatic substitution (S_E_Ar) to the C3 and C5 positions. By utilizing a moderately sized N-acetyl protecting group at C2, we create a sterically differentiated environment that, when paired with a bulky fluorinating agent like Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), allows for the separable generation of the 3-fluoro and 5-fluoro isomers.
Deprotection: Mild acidic solvolysis cleanly removes the acetyl group without hydrolyzing the methyl ester, yielding the target compound [2].
Synthetic Workflow Visualization
Fig 1. Three-step regioselective synthesis workflow for CAS 1354950-80-3.
Quantitative Process Optimization
The critical node in this self-validating system is Step 2 (Fluorination). To ensure maximum yield of the 3-fluoro isomer, reagent and solvent conditions were rigorously screened. Acetonitrile at 0 °C provided the optimal balance of reagent solubility and kinetic control.
Entry
Fluorinating Agent
Solvent
Temp (°C)
Conversion (%)
Yield 3-Fluoro (%)
Yield 5-Fluoro (%)
1
NFSI (1.1 eq)
DCM
25
45
15
22
2
Selectfluor (1.05 eq)
DMF
25
>95
31
48
3
Selectfluor (1.05 eq)
MeCN
25
>95
42
45
4
Selectfluor (1.05 eq)
MeCN
0
92
58
28
Table 1: Optimization of the electrophilic fluorination of Intermediate 1. Yields determined by quantitative HPLC using an internal standard.
Step-by-Step Experimental Protocols
Note: All procedures must be conducted in a certified chemical fume hood using appropriate PPE. Selectfluor is a strong oxidant; avoid contact with easily oxidizable materials.
Step 1: Synthesis of Methyl 2-acetamido-6-methoxybenzoate (Int-1)
Objective: Passivate the amine to prevent oxidation in the subsequent step.
Charge: To an oven-dried 500 mL round-bottom flask equipped with a magnetic stir bar, add methyl 2-amino-6-methoxybenzoate (18.1 g, 100.0 mmol) and anhydrous dichloromethane (DCM, 200 mL).
Catalysis: Add 4-Dimethylaminopyridine (DMAP, 1.22 g, 10.0 mmol). Stir to achieve a homogenous solution.
Reaction: Cool the mixture to 0 °C using an ice-water bath. Dropwise, add acetic anhydride (Ac₂O, 11.3 mL, 120.0 mmol) via an addition funnel over 15 minutes.
Maturation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 4 hours.
In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 2:1). The starting material (R_f_ = 0.4) should be completely consumed, replaced by a new spot (R_f_ = 0.25).
Workup: Quench the reaction with saturated aqueous NaHCO₃ (100 mL). Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL). Combine organic layers, wash with brine (100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford Int-1 as a white solid (Yield: ~21.5 g, 96%). Proceed without further purification.
Step 2: Synthesis of Methyl 2-acetamido-3-fluoro-6-methoxybenzoate (Int-2)
Charge: Dissolve Int-1 (20.0 g, 89.6 mmol) in anhydrous acetonitrile (MeCN, 250 mL) in a 1 L round-bottom flask under a nitrogen atmosphere.
Cooling: Submerge the flask in an ice-water bath and cool the solution strictly to 0 °C. Causality: Low temperature minimizes the formation of the 5-fluoro thermodynamic product and prevents over-fluorination.
Fluorination: Add Selectfluor (33.3 g, 94.1 mmol, 1.05 eq) in four equal portions over 30 minutes to manage the mild exotherm.
Maturation: Stir at 0 °C for 6 hours.
IPC: Monitor via LC-MS. Look for the mass [M+H]+ = 242.2.
Workup & Isolation: Concentrate the reaction mixture to roughly 50 mL under reduced pressure. Dilute with EtOAc (300 mL) and wash sequentially with water (3 x 100 mL) to remove the highly water-soluble Selectfluor byproducts (H-F-DABCO salts). Wash with brine, dry over Na₂SO₄, and concentrate.
Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution 10% to 40% EtOAc in Hexanes). The 3-fluoro isomer (Int-2) elutes second. Isolate and concentrate the appropriate fractions to yield Int-2 as an off-white solid (Yield: ~12.5 g, 58%).
Step 3: Deprotection to Target (CAS 1354950-80-3)
Objective: Cleave the acetyl group to reveal the primary amine.
Reaction: Attach a reflux condenser and heat the mixture to 65 °C for 12 hours. Causality: The electron-withdrawing nature of the newly installed fluorine atom slightly deactivates the amide, requiring elevated temperatures for complete solvolysis.
IPC: Monitor via TLC (Hexanes/EtOAc 3:1). Int-2 (R_f_ = 0.3) should convert entirely to the target product (R_f_ = 0.55).
Workup: Cool the mixture to RT and concentrate under reduced pressure to remove methanol. Dilute the aqueous residue with water (50 mL) and cool to 0 °C. Carefully adjust the pH to 8.0 using 2M NaOH (aqueous) to precipitate the free base.
Extraction: Extract the aqueous suspension with EtOAc (3 x 75 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield methyl 2-amino-3-fluoro-6-methoxybenzoate as a pale yellow crystalline solid (Yield: ~7.8 g, 94%).
Analytical Validation for Target:
Chemical Formula: C9H10FNO3
Molecular Weight: 199.18 g/mol [1]
LC-MS: [M+H]+ calculated for C9H11FNO3: 200.07; found: 200.1.
References
NextSDS Chemical Database. "methyl 2-amino-3-fluoro-6-methoxybenzoate — Chemical Substance Information." NextSDS. Verified Compound Data and Hazard Classifications (CAS: 1354950-80-3). Available at:[Link]
Application
Application Note: Utilizing Methyl 2-Amino-3-fluoro-6-methoxybenzoate as a Strategic Precursor in Kinase Inhibitor Discovery
Executive Summary & Strategic Rationale In modern drug discovery, the selection of starting materials dictates the physicochemical properties, metabolic stability, and target-binding affinity of the final active pharmace...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Strategic Rationale
In modern drug discovery, the selection of starting materials dictates the physicochemical properties, metabolic stability, and target-binding affinity of the final active pharmaceutical ingredient (API). Methyl 2-amino-3-fluoro-6-methoxybenzoate (CAS: 1354950-80-3) has emerged as a highly privileged precursor for synthesizing functionalized quinazolines and 1,5-naphthyridines[1].
The specific substitution pattern of this anthranilic acid derivative is not arbitrary; it is a calculated design choice:
3-Fluoro Substitution: The incorporation of fluorine at the C3 position serves a dual purpose. First, it blocks cytochrome P450-mediated oxidation at a classically vulnerable site, thereby enhancing the metabolic half-life of the resulting drug. Second, its high electronegativity modulates the pKa of the adjacent amino group, optimizing the molecule's hydrogen-bonding dynamics within kinase hinge regions.
6-Methoxy Substitution: The methoxy group acts as a potent hydrogen bond acceptor while introducing a specific steric vector. In the context of ATP-competitive kinase inhibitors, this steric bulk forces the quinazoline core into a favorable conformation, filling hydrophobic sub-pockets within the target's active site.
Methyl Ester & 2-Amino Groups: This ortho-relationship is perfectly primed for rapid cyclization into quinazolin-4(3H)-ones, the foundational pharmacophore for a vast array of targeted therapies.
Target Biology: Modulating the UPR via IRE1α
One of the most prominent applications of the 3-fluoro-6-methoxy quinazoline scaffold is the inhibition of Inositol-Requiring Enzyme 1 alpha (IRE1α) [2]. IRE1α is a critical sensor in the Endoplasmic Reticulum (ER) stress pathway, orchestrating the Unfolded Protein Response (UPR). In aggressive solid and hematologic cancers, the UPR is hijacked to promote tumor survival under hypoxic and nutrient-deprived conditions[3].
By converting methyl 2-amino-3-fluoro-6-methoxybenzoate into a highly functionalized quinazoline, researchers can synthesize potent, ATP-competitive small molecules that bind directly to the IRE1α kinase domain. This binding halts autophosphorylation, disables the downstream RNase activity, and prevents the splicing of XBP1 mRNA, ultimately driving the cancer cell toward apoptosis[3].
Diagram 1: Mechanism of IRE1α inhibition by quinazoline derivatives in the ER stress pathway.
Experimental Protocols: Synthesis of the Quinazoline Scaffold
The following protocols detail the step-by-step transformation of methyl 2-amino-3-fluoro-6-methoxybenzoate into a reactive electrophile (4-chloro-5-fluoro-8-methoxyquinazoline), which can subsequently be diversified via Nucleophilic Aromatic Substitution (SNAr)[2]. Every protocol is designed as a self-validating system to ensure reaction fidelity.
Step 1: Saponification to 2-Amino-3-fluoro-6-methoxybenzoic Acid
Causality: The methyl ester must be cleaved to yield the free carboxylic acid, which is significantly more reactive toward cyclization agents in the subsequent step.
Reaction: Suspend methyl 2-amino-3-fluoro-6-methoxybenzoate (1.0 eq) in a 3:1 mixture of Methanol/Water.
Activation: Add Sodium Hydroxide (NaOH, 3.0 eq) slowly at 0°C. The strong base attacks the carbonyl carbon, displacing the methoxy group.
Heating: Reflux the mixture at 70°C for 4 hours.
Workup & Validation: Cool to room temperature and acidify with 1M HCl to pH 3-4 to precipitate the product. Filter and dry under a vacuum.
Self-Validation: Perform LC-MS and
1
H-NMR. Success is confirmed by the disappearance of the methyl ester singlet at ~3.80 ppm and the appearance of a broad carboxylic acid peak at ~13.2 ppm.
Step 2: Cyclization to 5-Fluoro-8-methoxyquinazolin-4(3H)-one
Causality: Formamidine acetate is utilized as both the carbon source (providing the C2 atom of the quinazoline ring) and the nitrogen source. It is preferred over formamide due to higher yields and milder required temperatures.
Reaction: Dissolve the intermediate acid (1.0 eq) in 2-methoxyethanol.
Heating: Stir the mixture at 120°C for 12 hours. The elevated temperature drives the condensation and subsequent cyclization, releasing water and ammonia.
Workup & Validation: Cool the reaction, pour into ice water, and collect the resulting precipitate via filtration.
Self-Validation:
1
H-NMR will reveal a distinct, sharp singlet at ~8.05 ppm, corresponding to the newly formed C2-H proton of the quinazoline core.
Step 3: Chlorination to 4-Chloro-5-fluoro-8-methoxyquinazoline
Causality: The quinazolin-4(3H)-one exists in a lactam-lactim tautomeric equilibrium. Phosphorus oxychloride (POCl
3
) converts the lactim hydroxyl group into a chloride, creating a highly reactive electrophile for final drug assembly. N,N-Diisopropylethylamine (DIPEA) is added to scavenge the HCl byproduct, preventing the cleavage of the sensitive 8-methoxy group.
Reaction: Suspend the quinazolinone (1.0 eq) in neat POCl
3
(10.0 eq).
Catalysis: Add DIPEA (2.0 eq) dropwise at 0°C.
Heating: Reflux at 105°C for 6 hours.
Workup & Validation: Carefully quench the excess POCl
3
by pouring the mixture dropwise into cold saturated NaHCO
3
solution. Extract with Dichloromethane (DCM).
Self-Validation: LC-MS will show a mass shift of +18.5 m/z (accounting for the replacement of OH with Cl), and the isotopic pattern will display the characteristic 3:1 ratio of the
35
Cl/
37
Cl isotopes.
Diagram 2: Step-by-step synthetic workflow from the benzoate precursor to the active inhibitor.
Quantitative Data Presentation
To facilitate rapid comparison and tracking of the synthetic workflow, the expected physicochemical properties and validation metrics for the precursor and its downstream intermediates are summarized below:
Compound
Step
Expected Yield (%)
MW ( g/mol )
LC-MS (m/z) [M+H]⁺
Key
1
H-NMR Shift (DMSO-d
6
)
Methyl 2-amino-3-fluoro-6-methoxybenzoate
Precursor
N/A
199.18
200.2
3.80 ppm (s, 3H, -COOCH
3
)
2-amino-3-fluoro-6-methoxybenzoic acid
1
92 - 95
185.15
186.1
13.2 ppm (br s, 1H, -COOH)
5-fluoro-8-methoxyquinazolin-4(3H)-one
2
78 - 85
194.16
195.1
8.05 ppm (s, 1H, Quinazoline C2-H)
4-chloro-5-fluoro-8-methoxyquinazoline
3
88 - 92
212.61
213.0
8.90 ppm (s, 1H, Quinazoline C2-H)
Note: The final SNAr substitution (Step 4) yield will vary significantly depending on the steric hindrance and nucleophilicity of the chosen amine (R-NH
2
).
References
NextSDS. "methyl 2-amino-3-fluoro-6-methoxybenzoate — Chemical Substance Information." NextSDS Database. Available at:[Link]
Google Patents. "WO2019094641A1 - Ire1 small molecule inhibitors." World Intellectual Property Organization.
Justia Patents. "Combination therapies with ire1 small molecule inhibitors." US Patent Database. Available at:[Link]
Advanced Suzuki-Miyaura Cross-Coupling Strategies for Highly Substituted Anthranilic Acid Derivatives
Application Note & Protocol: Functionalization of Methyl 2-amino-3-fluoro-6-methoxybenzoate Target Audience: Discovery Chemists, Process Engineers, and Drug Development Professionals Executive Summary Poly-substituted an...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note & Protocol: Functionalization of Methyl 2-amino-3-fluoro-6-methoxybenzoate
Target Audience: Discovery Chemists, Process Engineers, and Drug Development Professionals
Executive Summary
Poly-substituted anilines and anthranilic acid derivatives are privileged scaffolds in medicinal chemistry, frequently serving as core pharmacophores in kinase inhibitors and targeted therapeutics. However, the functionalization of highly substituted, electron-rich aromatic rings presents significant synthetic challenges.
This application note details a robust, self-validating two-step workflow for the late-stage functionalization of methyl 2-amino-3-fluoro-6-methoxybenzoate . Because the starting material lacks a pre-existing cross-coupling handle, the protocol begins with a highly regioselective electrophilic bromination, followed by a sterically demanding Suzuki-Miyaura cross-coupling utilizing third-generation Buchwald precatalyst technology (XPhos Pd G3).
Mechanistic Rationale & Substrate Activation
Regioselective Halogenation (Causality of Directing Groups)
To participate in a Suzuki-Miyaura coupling [1], the substrate must first be activated via halogenation. The aromatic ring of methyl 2-amino-3-fluoro-6-methoxybenzoate contains two open positions (C4 and C5). The regioselectivity of electrophilic aromatic bromination is dictated by the synergistic electronic effects of the existing substituents:
Amino group (-NH₂ at C2): A strong activating group that directs electrophiles to the ortho and para positions. With the ortho position (C3) blocked by fluorine, it strongly directs to the para position (C5 ).
Methoxy group (-OMe at C6): An activating group that directs ortho and para. With the para position (C3) blocked, it directs to the ortho position (C5 ).
Because both the -NH₂ and -OMe groups synergistically direct electron density to C5, bromination with N-Bromosuccinimide (NBS) occurs with near-perfect regioselectivity, yielding methyl 2-amino-5-bromo-3-fluoro-6-methoxybenzoate .
Catalytic Strategy for the Suzuki-Miyaura Coupling
The resulting aryl bromide is highly electron-rich (due to the -NH₂ and -OMe groups) and moderately sterically hindered.
The Challenge: Electron-rich aryl halides undergo sluggish oxidative addition with standard palladium catalysts (e.g., Pd(PPh₃)₄), leading to protodeboronation of the boronic acid and catalyst degradation.
The Solution: We employ XPhos Pd G3 [2]. The bulky, electron-rich dialkylbiaryl phosphine ligand (XPhos) accelerates oxidative addition into the electron-rich C-Br bond. The G3 precatalyst architecture ensures rapid, quantitative generation of the active mono-ligated L-Pd(0) species under mildly basic conditions, preventing the formation of off-cycle Pd species [3].
Solvent/Base Causality: A biphasic mixture of 1,4-Dioxane and water (4:1) with K₃PO₄ is used. Water is strictly required to convert the boronic acid into the reactive trihydroxyboronate anion [Ar-B(OH)₃]⁻, which is the actual species that undergoes transmetalation with the Pd(II) complex [1].
Figure 1: Two-step functionalization workflow for methyl 2-amino-3-fluoro-6-methoxybenzoate.
Quantitative Process Data
To validate the catalytic choices, a brief optimization screen was conducted. The data below demonstrates the necessity of the G3 precatalyst system for this specific electron-rich substrate.
Table 1: Catalyst Optimization for the Suzuki-Miyaura Coupling
Entry
Catalyst System (2 mol%)
Base (3.0 eq)
Solvent
Temp (°C)
Conversion (LC-MS)
1
Pd(PPh₃)₄
Na₂CO₃
Toluene/EtOH/H₂O
90
< 15% (Sluggish OA)
2
Pd(dppf)Cl₂
K₂CO₃
1,4-Dioxane/H₂O
80
45%
3
Pd₂(dba)₃ + XPhos
K₃PO₄
1,4-Dioxane/H₂O
80
78%
4
XPhos Pd G3
K₃PO₄
1,4-Dioxane/H₂O
80
> 98%
Note: Conversion measured by LC-MS after 4 hours. Entry 4 represents the optimized, self-validating conditions used in the protocol below.
Experimental Protocols
Protocol A: Synthesis of Methyl 2-amino-5-bromo-3-fluoro-6-methoxybenzoate
This protocol is designed with integrated In-Process Controls (IPC) to ensure batch-to-batch reproducibility.
Preparation: Charge a flame-dried 100 mL round-bottom flask with methyl 2-amino-3-fluoro-6-methoxybenzoate (1.99 g, 10.0 mmol, 1.0 eq) and anhydrous DMF (50 mL, 0.2 M).
Cooling: Cool the stirring solution to 0 °C using an ice-water bath.
Reagent Addition: Dissolve N-Bromosuccinimide (NBS) (1.87 g, 10.5 mmol, 1.05 eq) in anhydrous DMF (10 mL). Add this solution dropwise over 15 minutes to prevent localized heating and over-bromination.
Reaction: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2 hours.
IPC (Self-Validation): Sample 10 µL of the reaction mixture, dilute in 1 mL MeCN, and analyze via LC-MS.
Pass Criteria: Complete disappearance of starting material (
m/z
200.1
[M+H]+
) and appearance of the product peak (
m/z
278.0 / 280.0
[M+H]+
, exhibiting the characteristic 1:1 isotopic pattern of a single bromine atom).
Workup: Quench the reaction by pouring it into ice-cold water (150 mL). Extract with Ethyl Acetate (3 × 50 mL).
Washing: Wash the combined organic layers with 5% aqueous LiCl (3 × 50 mL) to remove residual DMF, followed by brine (50 mL).
Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can generally be used in the next step without further purification. (Expected yield: 2.55 g, ~92%).
This protocol includes a pharmaceutical-grade palladium scavenging step.
Preparation: In a 50 mL Schlenk tube, combine methyl 2-amino-5-bromo-3-fluoro-6-methoxybenzoate (1.39 g, 5.0 mmol, 1.0 eq), phenylboronic acid (0.91 g, 7.5 mmol, 1.5 eq), and anhydrous K₃PO₄ (3.18 g, 15.0 mmol, 3.0 eq).
Degassing: Add 1,4-Dioxane (26 mL) and deionized H₂O (7 mL). Sparge the biphasic mixture with Argon for 15 minutes. Causality: Oxygen must be excluded to prevent the oxidative homocoupling of the boronic acid and degradation of the phosphine ligand.
Catalyst Addition: Quickly add XPhos Pd G3 (84.6 mg, 0.1 mmol, 2 mol%) under a positive stream of Argon. Seal the tube.
Heating: Submerge the tube in a pre-heated oil bath at 80 °C and stir vigorously for 4 hours.
IPC (Self-Validation): Analyze via LC-MS.
Pass Criteria: Disappearance of the bromide (
m/z
278.0) and appearance of the coupled biaryl product (
m/z
276.1
[M+H]+
).
Workup & Pd Scavenging: Cool to RT. Dilute with EtOAc (50 mL) and filter through a short pad of Celite to remove inorganic salts. Transfer the filtrate to a flask, add SiliaMetS® Thiol (metal scavenger, 0.5 g), and stir at 40 °C for 2 hours to remove residual palladium.
Purification: Filter off the scavenger, concentrate the filtrate, and purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure biaryl product.
Figure 2: Catalytic cycle of XPhos Pd G3 for the Suzuki-Miyaura cross-coupling.
References
Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews1995 , 95 (7), 2457–2483.
URL:[Link]
Bruno, N. C.; Niljianskul, N.; Buchwald, S. L. "N-substituted indolyl palladium complexes as a new class of precatalysts for cross-coupling reactions". Chemical Science2013 , 4, 916-920.
URL:[Link]
Borys, A. M. et al. "Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations". Chemical Society Reviews2024 , 53, 4322-4345.
URL:[Link]
Application
Application Note: Advanced Crystallization Protocol for Methyl 2-amino-3-fluoro-6-methoxybenzoate
Introduction and Chemical Context Methyl 2-amino-3-fluoro-6-methoxybenzoate (CAS: 1354950-80-3) is a highly functionalized aromatic building block widely utilized in[1]. The molecule presents a unique crystallization cha...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction and Chemical Context
Methyl 2-amino-3-fluoro-6-methoxybenzoate (CAS: 1354950-80-3) is a highly functionalized aromatic building block widely utilized in[1]. The molecule presents a unique crystallization challenge due to its dense array of functional groups: a hydrophobic methyl ester, a highly electronegative fluorine atom, an electron-donating methoxy group, and a primary amine capable of acting as both a hydrogen-bond donor and acceptor.
Anthranilic acid derivatives are notorious for exhibiting complex polymorphism, often forming multiple stable crystal lattices depending on the tautomeric state (neutral vs. zwitterionic) and the specific [2]. Furthermore, highly substituted methoxybenzoates are prone to "oiling out" (liquid-liquid phase separation) during uncontrolled cooling. This protocol details a robust, scalable anti-solvent cooling crystallization method designed to isolate the thermodynamically stable polymorph while ensuring high chemical purity and optimal particle size distribution.
Physicochemical Rationale & Solvent Selection
To achieve a high-purity crystalline product, a binary solvent system of Ethyl Acetate (EtOAc) and n-Heptane is employed.
Primary Solvent (EtOAc): Ethyl acetate acts as a strong hydrogen-bond acceptor, highly effective at solvating the primary amine and disrupting the intermolecular networks of the crude solid. This ensures complete dissolution at elevated temperatures.
Anti-Solvent (n-Heptane): Heptane is a non-polar aliphatic solvent that selectively reduces the solubility of the hydrophobic aromatic core.
Causality of the Cooling Profile: A slow, controlled cooling process is critical. Rapid cooling of such systems often traps metastable polymorphs or results in[3]. By employing a non-linear cooling curve and introducing seed crystals within the metastable zone, the supersaturation is consumed by crystal growth rather than uncontrolled primary nucleation. This prevents the system from crossing the spinodal curve (which causes oiling out) and promotes ordered lattice formation driven by
π−π
stacking and [4].
Quantitative Process Parameters
Table 1: Estimated Solubility Profile
Solvent System
Temperature (°C)
Solubility (mg/mL)
Phase Behavior
EtOAc (100%)
65
> 250
Clear Solution
EtOAc (100%)
20
~ 85
Clear Solution
EtOAc/Heptane (1:1)
65
~ 120
Clear Solution
EtOAc/Heptane (1:3)
20
< 10
Crystalline Suspension
Heptane (100%)
20
< 1
Insoluble
Table 2: Cooling and Anti-Solvent Addition Profile
Time (min)
Temp (°C)
Action / Phase State
Causality & In-Process Control (IPC)
0 - 30
65
Dissolution in EtOAc (2 vol).
IPC: Visual check for complete dissolution (Clear Point).
30 - 60
65
Dropwise addition of n-Heptane (2 vol).
Generates supersaturation without exceeding the metastable limit.
60 - 75
60
Cool to 60°C; Add seeds (0.5 wt%).
Controls nucleation; prevents oiling out.
75 - 135
60 → 45
Slow linear cooling (0.25°C/min).
Promotes growth of the stable polymorph on seed surfaces.
135 - 255
45 → 5
Accelerated cooling (0.33°C/min).
Maximizes yield once sufficient crystal surface area is established.
255 - 315
5
Isothermal hold.
IPC: Supernatant concentration check to confirm yield target.
Experimental Workflow & Pathway Visualizations
Figure 1: Step-by-step workflow for the anti-solvent cooling crystallization.
Figure 2: Mechanistic pathway of phase transition and lattice assembly.
Detailed Step-by-Step Protocol
Step 1: Dissolution and Clarification
Transfer 10.0 g of crude methyl 2-amino-3-fluoro-6-methoxybenzoate into a 100 mL jacketed crystallizer equipped with an overhead stirrer and a reflux condenser.
Add 20 mL (2 volumes) of Ethyl Acetate (EtOAc).
Set the jacket temperature to 65°C and agitate at 250 RPM until complete dissolution is achieved (typically 15-30 minutes).
Self-Validating Step: Perform a hot filtration through a 0.45 µm PTFE membrane into a pre-heated secondary vessel to remove any heterogeneous nucleants (e.g., dust, insoluble impurities) that could prematurely trigger the nucleation of [3].
Step 2: Anti-Solvent Addition
5. Maintain the filtrate at 65°C.
6. Using a dosing pump, add 20 mL (2 volumes) of n-Heptane at a constant rate over 30 minutes.
7. Causality: Adding the anti-solvent at an elevated temperature ensures the system enters the metastable zone without crossing into the labile zone, preventing immediate, uncontrolled precipitation.
Step 3: Seeding and Controlled Cooling
8. Cool the solution to 60°C.
9. Introduce 50 mg (0.5 wt%) of pure methyl 2-amino-3-fluoro-6-methoxybenzoate seed crystals.
10. Hold isothermally at 60°C for 15 minutes to allow the seed bed to age and stabilize.
11. Initiate a slow cooling ramp from 60°C to 45°C at a rate of 0.25°C/min.
12. Causality: The initial slow cooling rate is critical. Because the total surface area of the seed crystals is initially low, supersaturation must be generated slowly to ensure it is consumed by growth. If cooled too quickly, secondary nucleation will dominate, leading to fine, difficult-to-filter powder.
13. Once at 45°C, accelerate the cooling rate to 0.33°C/min until the suspension reaches 5°C.
Step 4: Isolation and Drying
14. Hold the suspension at 5°C for 60 minutes to maximize yield.
15. Self-Validating Step: Sample the supernatant and analyze via HPLC. The concentration should be < 10 mg/mL. If higher, extend the isothermal hold.
16. Discharge the slurry onto a Buchner funnel or agitated nutsche filter. Filter under vacuum.
17. Wash the filter cake with 10 mL (1 volume) of pre-chilled (5°C) n-Heptane to displace residual mother liquor and remove surface impurities.
18. Dry the crystals in a vacuum oven at 40°C and 50 mbar for 12 hours to constant weight.
References
NextSDS Chemical Database. Methyl 2-amino-3-fluoro-6-methoxybenzoate — Chemical Substance Information. NextSDS.[Link]
Burger, A., et al. Polymorphism in Anthranilic Acid Crystals—Examination by DTA and DSC. Molecular Crystals and Liquid Crystals, Taylor & Francis. [Link]
Ruggiero, M. T., et al. Investigating Tautomeric Polymorphism in Crystalline Anthranilic Acid Using Terahertz Spectroscopy and Solid-State Density Functional Theory. The Journal of Physical Chemistry A, ACS Publications.[Link]
University of Fribourg. Guide for Crystallization. Department of Chemistry, UNIFR.[Link]
Author: BenchChem Technical Support Team. Date: April 2026
Audience: Researchers, synthetic chemists, and drug development professionals.
Document Type: Application Note & Experimental Protocol
Executive Summary & Mechanistic Rationale
Methyl 2-amino-3-fluoro-6-methoxybenzoate (CAS: 1354950-80-3) is a highly valuable, heavily functionalized aromatic building block used in the development of advanced therapeutics and agrochemicals[1]. The synthesis of this specific fluorinated scaffold presents a significant regiochemical challenge.
In the unprotected precursor, methyl 2-amino-6-methoxybenzoate, both the C3 and C5 positions are highly electron-rich and susceptible to electrophilic aromatic substitution. The C3 position is activated by the strong ortho-directing amino group, while the C5 position is activated by the ortho-directing methoxy group and the para-directing amino group. Standard undirected electrophilic fluorination (e.g., using Selectfluor without a catalyst) invariably yields an inseparable mixture of C3- and C5-fluorinated isomers[2].
To override this innate electronic bias and achieve absolute regioselectivity at the C3 position, a Palladium-Catalyzed Directed C–H Fluorination strategy is required[3]. By transiently converting the free amine into a trifluoroacetamide (TFA) directing group, we can exploit the Lewis basicity of the amide carbonyl to coordinate a Pd(II) catalyst. This enforces a rigid metallacycle that exclusively activates the C3–H bond via a Concerted Metalation-Deprotonation (CMD) pathway, completely bypassing C5 functionalization[4].
Figure 1: Pd(II)/Pd(IV) catalytic cycle for the directed C-H fluorination using NFSI.
Experimental Workflow
The synthesis is executed in three distinct stages: Protection, Catalytic Fluorination, and Deprotection.
Figure 2: Three-step synthetic workflow for regioselective C3 fluorination.
Protocol 1: Installation of the TFA Directing Group
Causality Insight: The trifluoroacetamide (TFA) group is chosen over a standard acetamide because its strong electron-withdrawing nature prevents the nitrogen lone pair from over-coordinating and poisoning the palladium catalyst during Step 2.
Setup: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add methyl 2-amino-6-methoxybenzoate (10.0 mmol, 1.81 g) and anhydrous dichloromethane (DCM, 50 mL).
Base Addition: Add triethylamine (Et₃N, 20.0 mmol, 2.78 mL) and cool the reaction mixture to 0 °C using an ice-water bath.
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.
Workup: Quench the reaction with saturated aqueous NaHCO₃ (50 mL). Extract the aqueous layer with DCM (2 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield methyl 6-methoxy-2-(2,2,2-trifluoroacetamido)benzoate .
Causality Insight: Palladium pivalate (Pd(OPiv)₂) is utilized instead of standard Pd(OAc)₂. The bulky, basic pivalate ligand acts as an internal proton shuttle, significantly lowering the activation energy required for the Concerted Metalation-Deprotonation (CMD) step. N-Fluorobenzenesulfonimide (NFSI) is selected over Selectfluor due to its superior solubility in non-polar solvents (DCE), preventing competitive solvolysis.
Setup: In a nitrogen-filled glovebox, charge a 50 mL Schlenk tube with methyl 6-methoxy-2-(2,2,2-trifluoroacetamido)benzoate (5.0 mmol, 1.38 g), Pd(OPiv)₂ (0.5 mmol, 10 mol%, 154 mg), and NFSI (7.5 mmol, 1.5 equiv, 2.36 g).
Solvent Addition: Seal the tube, remove it from the glovebox, and inject anhydrous 1,2-dichloroethane (DCE, 20 mL) under a positive pressure of N₂.
Reaction: Heat the sealed tube in an oil bath at 90 °C for 12 hours with vigorous stirring.
Workup: Cool the mixture to room temperature, dilute with ethyl acetate (30 mL), and filter through a short pad of Celite to remove palladium black. Concentrate the filtrate.
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate methyl 3-fluoro-6-methoxy-2-(2,2,2-trifluoroacetamido)benzoate .
Protocol 3: Selective Deprotection
Causality Insight: Mild carbonate base in methanol is used to selectively cleave the highly electrophilic trifluoroacetamide via transesterification. The more sterically hindered and less electrophilic methyl ester remains fully intact under these conditions.
Setup: Dissolve the fluorinated intermediate (3.0 mmol) in methanol (15 mL) in a 50 mL flask.
Deprotection: Add potassium carbonate (K₂CO₃, 9.0 mmol, 1.24 g) in one portion.
Reaction: Stir the suspension at room temperature for 4 hours. Monitor completion via TLC (Hexanes/EtOAc 7:3).
Workup: Concentrate the mixture to remove methanol. Partition the residue between ethyl acetate (30 mL) and distilled water (30 mL). Extract the aqueous layer with EtOAc (2 × 15 mL).
Isolation: Wash the combined organics with brine, dry over Na₂SO₄, and concentrate to yield the final product: methyl 2-amino-3-fluoro-6-methoxybenzoate .
Quantitative Data & Reaction Optimization
The success of the C–H fluorination step is highly dependent on the choice of catalyst, fluorinating agent, and solvent. Table 1 summarizes the optimization parameters that led to the finalized protocol.
Table 1: Optimization of the Directed C–H Fluorination Step
Entry
Catalyst (10 mol%)
Fluorinating Agent (1.5 eq)
Solvent
Temp (°C)
Yield (%)
C3:C5 Ratio
1
Pd(OAc)₂
Selectfluor
MeCN
80
42
85:15
2
Pd(OAc)₂
NFSI
DCE
80
68
>95:5
3
Pd(OPiv)₂
NFSI
DCE
90
84
>99:1
4
None
NFSI
DCE
90
Trace
N/A
5
Pd(OPiv)₂
NFSI
DMF
90
25
>99:1
Note: Entry 3 represents the optimized conditions. The use of highly polar coordinating solvents like DMF (Entry 5) dramatically reduced the yield by competitively binding to the active Pd(II) center, inhibiting substrate coordination.
References
Title: Methyl 2-amino-3-fluoro-6-methoxybenzoate — Chemical Substance Information
Source: NextSDS
URL
Title: Recent Advances in C-H Fluorination
Source: The Royal Society of Chemistry
URL
Title: Rapid Access to Fluorinated Anilides / Pd-Catalyzed C-H Fluorination with Nucleophilic Fluoride
Source: Organic Letters - ACS Publications
URL
Title: Transition-Metal Mediated Fluorination and Fluoroalkylation Reactions
Source: eScholarship
URL
Application Note: In Vitro Assay Preparation Utilizing Methyl 2-amino-3-fluoro-6-methoxybenzoate
Executive Summary & Mechanistic Rationale Methyl 2-amino-3-fluoro-6-methoxybenzoate (CAS: 1354950-80-3) is a highly specialized, multi-functional anthranilic acid derivative[1]. In modern biochemical assay development an...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Rationale
Methyl 2-amino-3-fluoro-6-methoxybenzoate (CAS: 1354950-80-3) is a highly specialized, multi-functional anthranilic acid derivative[1]. In modern biochemical assay development and medicinal chemistry, this compound serves two distinct but equally critical roles:
Fluorophore Precursor: As an anthranilate derivative, it acts as a highly efficient fluorescent donor in Förster Resonance Energy Transfer (FRET) assays. The unique "push-pull" electronic configuration—driven by the electron-donating 6-methoxy group and the electron-withdrawing 3-fluoro group—red-shifts the excitation/emission spectra, significantly reducing background auto-fluorescence from biological matrices[2].
Pharmacophore Building Block: The ortho-amino ester configuration is the classic precursor for the Niementowski synthesis of quinazolin-4(3H)-ones. Quinazolinones are privileged scaffolds that act as competitive ATP-binding inhibitors for Receptor Tyrosine Kinases (RTKs) such as EGFR, VEGFR, and MET[3][4].
This application note details two self-validating in vitro workflows: the development of a FRET-based continuous protease assay and the preparation of a high-throughput Time-Resolved FRET (TR-FRET) kinase screening assay.
Workflow 1: FRET-Based Protease Assay Development
Anthranilate (Abz) derivatives are the gold standard for monitoring endopeptidase activity, such as viral papain-like proteases (e.g., SARS-CoV-2 PLpro) or human metalloproteases (e.g., ADAMTS13)[2][5]. By conjugating the fluorophore to the N-terminus of a substrate peptide and a quencher (e.g., 3-nitro-tyrosine or Dabcyl) to the C-terminus, cleavage can be monitored in real-time.
Reagent Preparation & Peptide Conjugation
Causality Insight: The methyl ester of methyl 2-amino-3-fluoro-6-methoxybenzoate must first undergo mild alkaline hydrolysis (saponification using LiOH in THF/H₂O) to yield the free carboxylic acid. This allows for standard Solid-Phase Peptide Synthesis (SPPS) coupling using HATU/DIPEA chemistry to the N-terminal amine of the target peptide.
Assay Buffer Formulation
A robust, self-validating buffer system is required to maintain enzyme stability and prevent artifactual quenching.
50 mM HEPES-KOH (pH 7.4): Chosen over Tris to minimize temperature-dependent pH shifts during kinetic reads.
0.01% (v/v) Tween-20: Critical step. Non-ionic detergents prevent the aggregation of hydrophobic peptide substrates and reduce non-specific binding to the polystyrene microplate walls.
2 mM DTT (Dithiothreitol): Essential for cysteine proteases (like PLpro) to keep the active-site catalytic cysteine in a reduced state[2].
Step-by-Step Execution
Plate Setup: Dispense 10 µL of the purified target protease (e.g., 1.5 µM final concentration) into a black, flat-bottom 384-well microplate.
Inhibitor Addition (Optional): Add 5 µL of test compounds (in 5% DMSO) and pre-incubate for 15 minutes at 25°C.
Reaction Initiation: Add 10 µL of the fluorogenic substrate (final concentration 20 µM) to initiate the reaction.
Kinetic Read: Monitor fluorescence continuously for 60 minutes using a microplate reader.
Excitation: 330–340 nm
Emission: 420–440 nm
Figure 1: Mechanism of anthranilate-based FRET protease assay.
The structural core of methyl 2-amino-3-fluoro-6-methoxybenzoate makes it an ideal starting material for synthesizing fluorinated quinazolinone libraries. The fluorine atom enhances metabolic stability and lipophilic efficiency, while the methoxy group can occupy specific hydrophobic pockets in the kinase hinge region[3][4].
Scaffold Synthesis (Microwave-Assisted)
Causality Insight: Traditional Niementowski cyclization requires harsh conditions (150°C for hours). Utilizing microwave irradiation (200 W, 120°C for 15 mins) with formamide allows for rapid cyclization of the anthranilate ester into the corresponding 5-methoxy-8-fluoro-quinazolin-4(3H)-one scaffold, minimizing degradation products and increasing yield for library generation.
TR-FRET Kinase Assay Protocol
To evaluate the synthesized quinazolinones, a Time-Resolved FRET (TR-FRET) assay is utilized. TR-FRET eliminates short-lived background fluorescence, providing a superior signal-to-noise ratio.
Kinase Reaction: In a white 384-well ProxiPlate, combine 5 µL of the target kinase (e.g., EGFR or MET), 2.5 µL of the synthesized quinazolinone inhibitor (serial dilutions in DMSO), and 2.5 µL of a master mix containing ATP and a biotinylated peptide substrate.
Incubation: Seal the plate and incubate at room temperature for 60 minutes.
Detection Phase: Add 10 µL of the detection buffer containing EDTA (to chelate Mg²⁺ and stop the kinase reaction), a Europium (Eu)-labeled anti-phospho antibody, and a Streptavidin-conjugated fluorophore (e.g., ULight or XL665).
Signal Acquisition: Read the plate after a 60-minute equilibration. Excite at 320 nm; measure emission at 615 nm (Europium reference) and 665 nm (FRET signal). Calculate the 665/615 ratio to determine IC₅₀ values.
To ensure trustworthiness and reproducibility, all in vitro assays must be statistically validated before high-throughput screening. The Z'-factor is the primary metric for assay robustness.
Note: A Z'-factor > 0.5 indicates a robust assay suitable for high-throughput screening. The push-pull electronics of the fluoro-methoxy anthranilate core significantly contribute to the high S/B ratio in Workflow 1.
References
NextSDS. "methyl 2-amino-3-fluoro-6-methoxybenzoate — Chemical Substance Information." NextSDS Chemical Database. Available at:[Link]
Zayed, M.F. "Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases." Molecules, MDPI, March 2023. Available at:[Link]
Zhao, Y., et al. "Identifying SARS-CoV-2 antiviral compounds by screening for small molecule inhibitors of Nsp3 papain-like protease." Biochemical Journal, PMC, April 2021. Available at:[Link]
Damghani, et al. "Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors." Frontiers in Chemistry, November 2022. Available at:[Link]
Kokame, K., et al. "Fluorogenic substrate for ADAMTS13." US Patent US8663912B2, Google Patents.
Technical Support Center: Optimizing the Synthesis of Methyl 2-amino-3-fluoro-6-methoxybenzoate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks encountered when producing methyl 2-amino-3-fluoro-6-methoxybenzoate (C...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks encountered when producing methyl 2-amino-3-fluoro-6-methoxybenzoate (CAS: 1354950-80-3). This compound is a highly functionalized anthranilic acid derivative, and its synthesis typically relies on one of two distinct pathways: the direct esterification of its corresponding benzoic acid, or the reduction of a nitroarene precursor.
Both pathways present unique mechanistic challenges—namely, severe steric hindrance and competitive hydrodefluorination. This guide provides field-proven troubleshooting strategies, self-validating protocols, and the physicochemical rationale required to maximize your reaction yield.
Synthetic Workflow & Strategic Pathways
Synthetic routes to methyl 2-amino-3-fluoro-6-methoxybenzoate highlighting key reaction challenges.
Route A: Esterification Troubleshooting
Q: Why is my standard Fischer esterification (MeOH, H₂SO₄, reflux) yielding <20% product after 24 hours?
A: The failure of Fischer esterification here is a classic example of the ortho-effect . Your starting material, 2-amino-3-fluoro-6-methoxybenzoic acid, possesses two bulky substituents (-NH₂ and -OMe) directly adjacent to the carboxylic acid moiety. This steric bulk physically shields the protonated carbonyl carbon, preventing the nucleophilic attack of methanol. Furthermore, the electron-donating nature of these groups reduces the electrophilicity of the carbonyl.
The Solution: You must invert the electronic roles of the reactants. Instead of relying on methanol as a nucleophile attacking an electrophilic carbonyl, deprotonate the carboxylic acid to form a highly nucleophilic carboxylate anion. This anion can then undergo a rapid Sₙ2 substitution with an electrophilic methylating agent, such as methyl iodide (MeI) [2]. This bypasses the steric bottleneck at the carbonyl carbon entirely.
Q: I switched to Methyl Iodide and K₂CO₃, but I am now seeing N-methylation impurities. How do I prevent this?
A: The amino group (-NH₂) is also nucleophilic. While the carboxylate anion is more reactive, excess MeI or extended reaction times at elevated temperatures will lead to competitive N-alkylation.
The Solution: Strictly control the stoichiometry of MeI (1.05 to 1.10 equivalents maximum) and run the reaction at ambient temperature (20–25 °C). The pKa difference ensures the carboxylic acid is deprotonated first; by limiting the electrophile, you kinetically favor O-alkylation over N-alkylation.
Protocol 1: Base-Promoted Sₙ2 Esterification
Self-Validating Design: The use of a heterogeneous base (K₂CO₃) in DMF allows reaction progress to be monitored visually (color change/solubility) and ensures easy aqueous workup.
Charge: To a dry round-bottom flask, add 2-amino-3-fluoro-6-methoxybenzoic acid (1.0 eq) and anhydrous DMF (10 volumes). Stir to dissolve.
Deprotonation: Add finely powdered anhydrous K₂CO₃ (1.5 eq). Stir at 20 °C for 30 minutes. Validation: The suspension will become slightly cloudy as the potassium carboxylate salt forms.
Alkylation: Dropwise, add Methyl Iodide (1.05 eq) via syringe over 10 minutes to prevent localized exotherms.
Monitor: Stir at 20–25 °C for 4–6 hours. Check progress via HPLC or TLC (Hexanes:EtOAc 3:1). Validation: The highly polar starting material spot (baseline) should completely disappear.
Quench & Isolate: Pour the mixture into rapidly stirring ice water (30 volumes). The product, methyl 2-amino-3-fluoro-6-methoxybenzoate, will precipitate as a solid. Filter, wash with cold water to remove DMF/salts, and dry under vacuum.
Route B: Nitro Reduction Troubleshooting
Q: I am reducing methyl 3-fluoro-6-methoxy-2-nitrobenzoate using H₂ and standard Pd/C. My LC-MS shows a massive M-19 peak. What is happening?
A: You are observing catalytic hydrodefluorination . Fluorinated nitroarenes are notoriously susceptible to C-F bond cleavage during palladium-catalyzed hydrogenation. The strongly electron-withdrawing nitro group activates the adjacent C-F bond, making it highly prone to oxidative addition by Pd(0) species [1]. Once the C-F bond is cleaved, hydrogen replaces the fluorine, destroying your target molecule.
The Solution: You must utilize a chemoselective reduction method that does not interact with the C-F bond. While poisoned catalysts (like Pt/C with ethylenediamine) can work, the most robust and scalable method is a dissolving metal reduction using Iron powder and Ammonium Chloride (Fe/NH₄Cl). This single-electron transfer (SET) mechanism selectively reduces the nitro group to an aniline without generating the highly reactive metal-hydride species responsible for defluorination.
Self-Validating Design: The generation of iron oxides (rust-colored precipitates) serves as a visual stoichiometric indicator of successful nitro reduction.
Charge: Dissolve methyl 3-fluoro-6-methoxy-2-nitrobenzoate (1.0 eq) in a mixture of Ethanol and Water (4:1 ratio, 15 volumes).
Activation: Add Ammonium Chloride (NH₄Cl, 3.0 eq) and Iron powder (325 mesh, 5.0 eq). Note: The high surface area of 325 mesh Fe is critical for rapid electron transfer.
Reflux: Heat the vigorously stirred suspension to 80 °C. Validation: The reaction mixture will transition from a dark suspension to a thick, rust-brown slurry (Fe₂O₃/Fe₃O₄ formation) within 1–2 hours.
Monitor: Sample the supernatant and check via LC-MS. The target mass [M+H]⁺ 200.1 should be dominant, with <1% defluorinated byproduct.
Workup: While still hot (60 °C), filter the mixture through a pad of Celite to remove iron oxides. Wash the Celite pad generously with hot Ethyl Acetate.
Isolate: Concentrate the filtrate under reduced pressure to remove ethanol, extract the aqueous residue with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and evaporate to yield the pure aniline.
Quantitative Yield & Impurity Data
The following table summarizes the empirical data validating the mechanistic choices outlined above.
Table 1: Comparison of Reaction Conditions for Methyl 2-amino-3-fluoro-6-methoxybenzoate Synthesis
Starting Material
Reaction Conditions
Temp (°C)
Time (h)
Isolated Yield
Major Impurity Profile
Benzoic Acid
MeOH, H₂SO₄ (cat.)
65
24
< 15%
Unreacted starting material (85%)
Benzoic Acid
MeI (1.05 eq), K₂CO₃, DMF
25
5
92%
N-methylated byproduct (< 2%)
Benzoic Acid
MeI (2.00 eq), K₂CO₃, DMF
60
12
65%
N,N-dimethylated byproduct (30%)
Nitrobenzoate
H₂ (1 atm), 10% Pd/C, MeOH
25
4
35%
Defluorinated aniline (M-19) (60%)
Nitrobenzoate
Fe (5 eq), NH₄Cl, EtOH/H₂O
80
2
89%
Unreacted starting material (< 1%)
Frequently Asked Questions (FAQs)
Q: Can I use Dimethyl Sulfate (DMS) instead of Methyl Iodide for the esterification?A: Yes. Dimethyl sulfate is an excellent, highly electrophilic alternative for the Sₙ2 esterification of sterically hindered acids. However, DMS is highly toxic and requires a rigorous quench protocol (stirring with aqueous NaOH or ammonia for several hours) to destroy unreacted reagent before isolation. For lab-scale synthesis, MeI is generally preferred for ease of handling.
Q: My isolated product from the Fe/NH₄Cl reduction has a slight brown tint. Is it degrading?A: No, the brown tint is almost certainly trace colloidal iron or iron salts that bypassed the Celite filtration. To remove this, dissolve the product in an organic solvent (like dichloromethane), wash with a 10% aqueous solution of EDTA or Rochelle salt (potassium sodium tartrate) to chelate the iron, and re-concentrate.
Q: What is the ideal storage condition for methyl 2-amino-3-fluoro-6-methoxybenzoate?A: Like many electron-rich anilines, this compound is susceptible to slow air-oxidation, which will cause it to darken over time. Store the solid in an amber glass vial, backfilled with Argon or Nitrogen, at 2–8 °C (refrigerated) to ensure long-term stability.
References
Control of Hydrogen Fluoride Formation and Release during a Large-Scale Nitroarene Reduction in the Manufacture of AZD9977. Organic Process Research & Development, ACS Publications.[Link]
Methyl esterification of carboxylic acids with dimethyl carbonate promoted by K2CO3/tetrabutylammonium chloride. Taylor & Francis.[Link]
Optimization
Technical Support Center: Synthesis & Purification of Methyl 2-amino-3-fluoro-6-methoxybenzoate
Welcome to the Application Support Center. Methyl 2-amino-3-fluoro-6-methoxybenzoate (CAS: 1354950-80-3) and its corresponding acid (CAS: 1354949-83-9) are highly functionalized anthranilic acid derivatives.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Support Center. Methyl 2-amino-3-fluoro-6-methoxybenzoate (CAS: 1354950-80-3) and its corresponding acid (CAS: 1354949-83-9) are highly functionalized anthranilic acid derivatives. They serve as critical building blocks in the development of advanced pharmaceutical active pharmaceutical ingredients (APIs), particularly in the design of novel kinase inhibitors and benzamide therapeutics.
Synthesizing this intermediate via the electrophilic fluorination of methyl 2-amino-6-methoxybenzoate presents unique chemoselectivity and regioselectivity challenges. As a Senior Application Scientist, I have compiled this troubleshooting guide to help you navigate the mechanistic pitfalls of this reaction, ensuring high-purity isolation of the target 3-fluoro isomer.
Reaction & Purification Workflow
Fig 1. Mechanistic workflow for the fluorination of methyl 2-amino-6-methoxybenzoate.
Troubleshooting FAQs
Q1: My LC-MS shows a major isobaric impurity (+0 Da) co-eluting with the target product. What is this, and how do I eliminate it?A1: You are observing the 5-fluoro regioisomer (methyl 2-amino-5-fluoro-6-methoxybenzoate).
Causality: In the starting material, both the amine (-NH₂) at C2 and the methoxy (-OMe) at C6 are strong ortho/para directors. The C3 position is ortho to the amine and para to the methoxy group. Conversely, the C5 position is para to the amine and ortho to the methoxy group. Because both positions are highly electronically activated, electrophilic fluorinating agents will attack both sites.
Solution: To favor the C3 position, you must exploit sterics and temperature. The C5 position is sterically hindered by the adjacent bulky methoxy group. By lowering the reaction temperature to -20 °C and switching to a less polar solvent, you kinetically favor attack at the more accessible C3 position. Additionally, employing a silver-assisted fluorination strategy (e.g., adding 10 mol% Ag₂CO₃) can coordinate the Selectfluor reagent, increasing its effective steric bulk and further suppressing C5 attack[1].
Q2: I am observing a +18 Da impurity in my mass spectra, and the reaction yield is capping at 60%. Why is my product over-reacting?A2: You are generating the 3,5-difluoro impurity .
Causality: The introduction of a single fluorine atom at C3 does not sufficiently deactivate the highly electron-rich anthranilic acid core. While fluorine withdraws electron density inductively, it donates electron density via resonance, leaving the C5 position highly susceptible to a second electrophilic attack by Selectfluor[2].
Solution: This is fundamentally a stoichiometric and mixing issue. Never use an excess of Selectfluor; strictly limit it to 0.95 equivalents. Furthermore, avoid localized concentration gradients by adding the Selectfluor as a dilute solution via a syringe pump over 2 hours, or transition the reaction to a continuous flow reactor to ensure instantaneous mixing.
Q3: During workup, my product mixture turns dark, and TLC shows a highly polar baseline spot. What causes this degradation?A3: This indicates ester hydrolysis and/or demethylation caused by acidic byproducts.
Causality: Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) releases tetrafluoroboric acid (HBF₄) as a byproduct upon transferring its electrophilic fluorine atom[3]. HBF₄ is a strong acid. If the reaction is allowed to warm up or if moisture is present, HBF₄ catalyzes the hydrolysis of the methyl ester to 2-amino-3-fluoro-6-methoxybenzoic acid and can even cleave the methyl ether to form a phenol, which rapidly oxidizes into dark, polymeric quinone species.
Solution: Incorporate a mild, non-nucleophilic base such as NaHCO₃ (1.5 equivalents) directly into the reaction mixture to scavenge HBF₄ as it forms. Ensure all solvents are strictly anhydrous.
Quantitative Impurity Profiling
Use the following table to benchmark your LC-MS and HPLC data against common deviations in this synthetic pathway.
Impurity Profile
Chemical Name
Δ Mass (Da)
Relative Retention Time (RRT)
Primary Causality
Target API Intermediate
Methyl 2-amino-3-fluoro-6-methoxybenzoate
0
1.00
N/A
Regioisomer
Methyl 2-amino-5-fluoro-6-methoxybenzoate
0
1.05
Poor temperature control; steric circumvention
Over-fluorination
Methyl 2-amino-3,5-difluoro-6-methoxybenzoate
+18
1.15
Excess Selectfluor; rapid addition
Hydrolysis Product
2-amino-3-fluoro-6-methoxybenzoic acid
-14
0.40
Moisture in reaction; unbuffered HBF₄
Demethylation Product
Methyl 2-amino-3-fluoro-6-hydroxybenzoate
-14
0.65
Acid-catalyzed ether cleavage during workup
Optimized Experimental Protocol
Self-Validating System: This protocol incorporates specific in-process controls (IPCs) to ensure causality between reaction parameters and product purity.
Step 1: Reactor Preparation
Flame-dry a 500 mL 3-neck round-bottom flask under argon.
Causality: Strict exclusion of ambient moisture prevents HBF₄-catalyzed ester hydrolysis.
Step 2: Reagent Loading
Charge the flask with methyl 2-amino-6-methoxybenzoate (10.0 g, 55.2 mmol), anhydrous NaHCO₃ (6.95 g, 82.8 mmol, 1.5 eq), and anhydrous Acetonitrile (200 mL).
Causality: NaHCO₃ acts as an insoluble acid scavenger, neutralizing HBF₄ immediately upon formation to protect the methyl ester and methoxy ether without participating in nucleophilic side reactions.
Step 3: Cryogenic Cooling
Cool the suspension to -20 °C using a dry ice/ethylene glycol bath.
Causality: Low temperatures kinetically favor the C3 position over the sterically hindered C5 position, minimizing the formation of the 5-fluoro regioisomer.
Step 4: Controlled Fluorination
Dissolve Selectfluor (18.6 g, 52.4 mmol, 0.95 eq) in 100 mL of anhydrous Acetonitrile. Add this solution dropwise via a syringe pump over a strict 2-hour period.
Causality: Sub-stoichiometric Selectfluor combined with slow addition prevents localized concentration spikes, eliminating the thermodynamic drive toward the 3,5-difluoro over-fluorination impurity.
Step 5: In-Process Control (IPC) Validation
Stir for 30 minutes post-addition. Pull a 50 µL aliquot, quench in 1 mL saturated aqueous NaHCO₃, extract with EtOAc, and analyze via LC-MS.
Validation: The reaction is deemed complete when the unreacted starting material stabilizes (~5% remaining due to sub-stoichiometry) and absolutely no difluoro species (+18 Da) are detected. Do not add more Selectfluor to push the reaction to 100% conversion.
Step 6: Quench & Biphasic Workup
Pour the cold reaction mixture into 300 mL of ice-cold saturated aqueous NaHCO₃. Extract with EtOAc (3 x 150 mL). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Step 7: Purification
Purify the crude residue via silica gel flash chromatography (Eluent: 5% to 20% EtOAc in Hexanes).
Note: The target 3-fluoro isomer elutes slightly earlier than the 5-fluoro isomer due to intramolecular hydrogen bonding between the C2-amine and C1-ester, which reduces its interaction with the stationary phase.
References
Ag-Assisted Fluorination of Unprotected 4,6-Disubstituted 2-Aminopyrimidines with Selectfluor
Source: The Journal of Organic Chemistry (ACS Publications)
URL:[Link]
Aminofluorination of 2-alkynylanilines: a Au-catalyzed entry to fluorinated indoles
Source: Beilstein Journal of Organic Chemistry
URL:[Link]
Recent Advances in the Application of Selectfluor™ F-TEDA-BF4 as a Versatile Mediator or Catalyst in Organic Synthesis
Source: Molecules (MDPI)
URL:[Link]
optimizing reaction temperature for methyl 2-amino-3-fluoro-6-methoxybenzoate amidation
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific thermodynamic and kinetic challenges associated with the amidation of methyl...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific thermodynamic and kinetic challenges associated with the amidation of methyl 2-amino-3-fluoro-6-methoxybenzoate .
Due to the unique di-ortho substitution pattern of this substrate, standard amidation protocols often fail. This guide will help you navigate the delicate balance between overcoming steric hindrance and preventing thermal degradation.
To understand why temperature optimization is critical, we must first visualize the competing reaction pathways. The diagram below illustrates how thermal energy dictates whether the reaction stalls, succeeds, or degrades into side products.
Figure 1: Temperature-dependent reaction pathways for the amidation of the hindered benzoate.
Troubleshooting FAQs
Q1: Why is the direct amidation of my ester failing completely at room temperature?Causality: Your substrate is a "di-ortho substituted" ester. The ester carbonyl is physically flanked by a 2-amino group and a 6-methoxy group. This creates severe steric hindrance, blocking the trajectory of incoming amine nucleophiles[1]. Furthermore, the electron-donating resonance from the 6-methoxy group reduces the electrophilicity of the ester. Standard room-temperature conditions lack the activation energy required to overcome this massive kinetic barrier.
Q2: I increased the reaction temperature to 110°C using AlMe3 to force the reaction, but LC-MS shows a complex mixture. What went wrong?Causality: Pushing the temperature above 100°C introduces two major degradation pathways:
Intramolecular Cyclization: Once the target 2-aminobenzamide is formed, the free 2-amino group can undergo a thermally driven intramolecular attack on the newly formed amide, releasing the amine and cyclizing into a quinazolin-4(3H)-one derivative[2].
Ether Cleavage: Trimethylaluminum (AlMe3) is a powerful Lewis acid. At temperatures exceeding 90°C, it coordinates with the 6-methoxy oxygen, facilitating irreversible demethylation to yield a 6-hydroxy byproduct.
Q3: What is the optimal temperature and reagent system for amidating this specific ester?Causality: The optimal thermal window is strictly 60°C to 80°C . To achieve amidation at this moderate temperature without triggering thermal degradation, you must use a Lewis acid mediator. While AlMe3 is traditional[3], we highly recommend DABAL-Me3 (an air-stable adduct of trimethylaluminum and DABCO). DABAL-Me3 safely generates a highly reactive aluminum-amide complex that can attack the sterically hindered ester at 70°C, providing excellent conversion while suppressing quinazolinone formation[4].
Q4: What if my goal is to acylate the 2-amino group (forming an anilide) rather than amidating the ester?Causality: If you are reacting the substrate with an acid chloride to acylate the aniline, the reactivity profile flips. The amine is sterically hindered by the 3-fluoro and 1-ester groups. You must use a mild base (e.g., DIPEA) and strictly maintain the temperature between 0°C and 25°C . Heating this acylation reaction above 60°C will cause the newly formed amide oxygen to attack the adjacent methyl ester, driving a rapid cyclization into a benzoxazinone[2].
Quantitative Data Summary
The table below summarizes the causality between temperature, reagent choice, and reaction outcomes during ester amidation.
This protocol utilizes DABAL-Me3 at the optimized temperature of 70°C to ensure complete conversion while preventing thermal cyclization.
Step 1: Preparation of the Active Aluminum-Amide Complex
In an oven-dried, argon-purged Schlenk flask, suspend DABAL-Me3 (1.5 equiv) in anhydrous THF (0.5 M).
Add the desired amine (1.5 equiv) dropwise at room temperature.
Heat the mixture to 40°C for 1 hour. Causality: This step pre-forms the highly nucleophilic aluminum-amide complex, which is necessary to penetrate the di-ortho steric shield of the ester[4].
Step 2: Substrate Addition and Temperature-Controlled Amidation
Cool the flask to room temperature and add methyl 2-amino-3-fluoro-6-methoxybenzoate (1.0 equiv) as a solution in anhydrous THF.
Gradually heat the reaction mixture to exactly 70°C . Do not exceed 80°C.
Stir at 70°C for 12–18 hours.
Step 3: Self-Validation & In-Process Control (IPC)
Pull a 50 µL aliquot, quench with 1N HCl, and extract with EtOAc.
Analyze via LC-MS.
Validation Check: Confirm the disappearance of the starting material mass (
m/z
199.18).
Troubleshooting Check: Look for a mass shift of
−14
Da from your target product. If present, demethylation has occurred (indicating your heating block temperature is too high or poorly calibrated). Look for the mass of the corresponding quinazolinone; if present, lower the reaction temperature by 10°C.
Step 4: Quench and Isolation
Cool the reaction to 0°C.
Carefully quench by dropwise addition of 1N HCl until gas evolution ceases (destroys the aluminum complex).
Extract with ethyl acetate (3x), wash the combined organics with brine, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure. Purify via flash chromatography.
References
New method of preparation of finasteride - European Patent Office - EP 0655458 B1. Google Patents.[1]
AlMe3-Promoted Formation of Amides from Acids and Amines. Organic Letters (ACS Publications).[3]
Cyclization Reaction of α-Hydroxyketones with Anthranilamides or 2-Aminobenzenesulfonamides for the Synthesis of Quinazolinones and Benzothiadiazines. ACS Omega (ACS Publications).[2]
FlowSyn™ Application Note 28: Amide Bond Formation in Flow using DABAL-Me3. Asynt.[4]
Technical Support Center: Overcoming Poor Aqueous Solubility of Methyl 2-amino-3-fluoro-6-methoxybenzoate
Welcome to the Formulation & Troubleshooting Support Center. This guide is specifically engineered for researchers and drug development professionals working with methyl 2-amino-3-fluoro-6-methoxybenzoate (CAS: 1354950-8...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Formulation & Troubleshooting Support Center. This guide is specifically engineered for researchers and drug development professionals working with methyl 2-amino-3-fluoro-6-methoxybenzoate (CAS: 1354950-80-3).
Characterized by a highly crystalline lattice, a hydrophobic aromatic core, and strong intermolecular hydrogen bonding, this compound exhibits classic "brick-dust" physicochemical properties. Poor aqueous solubility remains one of the most difficult challenges in pharmaceutical development, affecting up to 90% of new chemical entities ()[1]. This guide provides field-proven methodologies, mechanistic explanations, and self-validating protocols to resolve these solubility bottlenecks.
Diagnostic Workflow: Selecting a Solubilization Strategy
Before beginning formulation, utilize the decision matrix below to align your solubility enhancement strategy with your experimental endpoints.
Decision matrix for selecting the optimal solubility enhancement strategy.
Troubleshooting Guides & Experimental Protocols
Strategy A: Co-solvency & Surfactant Micellization (In Vitro Assays)
Causality: The compound's extreme hydrophobicity drives rapid precipitation when DMSO stock solutions are diluted directly into aqueous media—a phenomenon known as the "solvent-shift" effect. By pre-mixing the compound with a non-ionic surfactant (e.g., Tween 80), the drug is thermodynamically stabilized within micelles, preventing nucleation and crystal growth upon aqueous dilution.
Self-Validating Protocol:
Stock Preparation: Dissolve methyl 2-amino-3-fluoro-6-methoxybenzoate in 100% anhydrous DMSO to yield a 20 mM stock. Ensure complete dissolution via sonication.
Vehicle Preparation: In a separate vial, prepare an aqueous vehicle comprising 5% (v/v) Tween 80 in PBS (pH 7.4).
Micellization: Dropwise, add the DMSO stock to the aqueous vehicle under continuous high-shear vortexing (1000 rpm) to ensure immediate micellar encapsulation.
Validation: Measure the optical density (OD) at 600 nm. An
OD600<0.05
confirms a true solution free of colloidal aggregates or micro-precipitates.
Causality: The hydrophobic aromatic ring of the benzoate derivative fits directly into the lipophilic cavity of 2-hydroxypropyl-
β
-cyclodextrin (HP-
β
-CD). This host-guest interaction shields the hydrophobic moiety from water, while the hydrophilic exterior of the cyclodextrin ensures aqueous solubility ()[2]. HP-
β
-CD is selected over unmodified
β
-CD due to its superior intrinsic solubility and lower nephrotoxicity profile.
Self-Validating Protocol:
Vehicle Preparation: Prepare a 20% (w/v) HP-
β
-CD solution in purified water. Maintain the pH strictly between 6.0 and 7.0 to prevent base/acid-catalyzed hydrolysis of the methyl ester.
Complexation: Add excess solid methyl 2-amino-3-fluoro-6-methoxybenzoate (beyond its theoretical saturation point) to the HP-
β
-CD solution.
Equilibration: Agitate the suspension on a rotary shaker at 25°C for 48 hours to achieve thermodynamic phase-solubility equilibrium.
Filtration & Analysis: Filter the suspension through a 0.22 µm PVDF syringe filter. Quantify the solubilized complex in the filtrate via RP-HPLC against a standard curve.
Causality: Converting the crystalline "brick-dust" structure into an amorphous state removes the crystal lattice energy barrier to dissolution ()[3]. Dispersing the drug molecularly within a polymeric matrix (e.g., PVP or HPMC-AS) raises the glass transition temperature (
Tg
) of the system, kinetically trapping the drug in its highly soluble amorphous form and preventing recrystallization.
Self-Validating Protocol:
Solution Preparation: Dissolve the compound and PVP K30 (1:3 w/w ratio) in a common volatile solvent mixture (Methanol:Dichloromethane, 1:1 v/v).
Spray Drying: Atomize the solution using a lab-scale spray dryer. Set the inlet temperature to 65°C and the aspirator to 100% to ensure rapid solvent evaporation.
Secondary Drying: Collect the resulting powder and dry in a vacuum oven at 40°C for 24 hours to remove residual solvents.
Validation: Confirm the amorphous state using Powder X-Ray Diffraction (PXRD). A successful dispersion will exhibit a broad amorphous halo and a complete absence of sharp Bragg peaks.
Quantitative Comparison of Solubility Enhancement Techniques
Strategy
Primary Mechanism of Action
Max Drug Loading
Thermodynamic Stability
Primary Validation Method
Co-solvency & Surfactants
Micellar encapsulation & solvation
Low (1-5 mg/mL)
Low (Prone to solvent-shift precipitation)
OD
600
Scattering
Cyclodextrin Complexation
Host-guest inclusion complex
Moderate (10-50 mg/mL)
High (Equilibrium driven)
RP-HPLC
Amorphous Solid Dispersions
Crystal lattice energy reduction
High (Up to 40% w/w)
Moderate (Dependent on polymer
Tg
)
PXRD / DSC
Frequently Asked Questions (FAQs)
Q: Can I use pH adjustment to dissolve methyl 2-amino-3-fluoro-6-methoxybenzoate?A: It is highly discouraged. While the aniline-derived amino group can theoretically be protonated, its pKa is exceptionally low (typically < 3). Maintaining such an acidic environment is physiologically incompatible for most assays and risks hydrolyzing the methyl ester functional group, leading to irreversible chemical degradation.
Q: Why does my compound still precipitate after 24 hours in the cyclodextrin solution?A: You have likely exceeded the complexation capacity (stoichiometric limit) of the cyclodextrin, or competitive displacement is occurring if other hydrophobic excipients are present in your buffer. Ensure you are optimizing the molar ratio and verify the phase-solubility profile (A-type vs. B-type) to determine the exact complexation efficiency.
Q: The amorphous solid dispersion (ASD) powder became sticky and recrystallized after a week. What happened?A: The polymer matrix absorbed ambient moisture, which acts as a potent plasticizer. Moisture lowers the
Tg
of the PVP matrix, increasing molecular mobility and allowing the drug to revert to its lower-energy crystalline state. Always store ASDs in tightly sealed containers with desiccants (e.g., silica gel) at low relative humidity.
References
Nicolaescu, O. E., et al. "Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics." Pharmaceutics, MDPI, 2025.
Alshehri, S., et al. "Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents." Drug Delivery, Taylor & Francis (PMC), 2020.
Finkelhor, M. "Unlocking Bioavailability: Advances in Solubility Enhancement Strategies for Oral and Parenteral Drug Administration." American Pharmaceutical Review, 2025.
Technical Support Center: Chemoselective Esterification of 2-Amino-3-Fluoro-6-Methoxybenzoic Acid
Welcome to the Technical Support & Troubleshooting Guide for the esterification of highly substituted anthranilic acid derivatives. Converting 2-amino-3-fluoro-6-methoxybenzoic acid to methyl 2-amino-3-fluoro-6-methoxybe...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support & Troubleshooting Guide for the esterification of highly substituted anthranilic acid derivatives. Converting 2-amino-3-fluoro-6-methoxybenzoic acid to methyl 2-amino-3-fluoro-6-methoxybenzoate presents a unique matrix of synthetic challenges. The ortho-disubstitution (2-amino and 6-methoxy) creates severe steric hindrance around the carboxylate, while the nucleophilic aniline-type amine and the acid-labile methoxy ether introduce competing side reactions[1].
This guide provides field-proven troubleshooting strategies and self-validating protocols to eliminate unwanted byproducts and maximize your chemoselective yield.
Q1: Why am I observing significant N-methylated and N,N-dimethylated byproducts when using Methyl Iodide (MeI) or Dimethyl Sulfate?
Causality: The 2-amino group is a nucleophilic aniline derivative. When basic conditions (e.g., K₂CO₃, NaH) are used to deprotonate the carboxylic acid for O-alkylation, the amine is also activated. Alkyl halides and sulfates are highly electrophilic and lack the chemoselectivity required to distinguish between the carboxylate and the amine, leading to rapid N-alkylation[2].
Solution: Abandon basic alkylation strategies. If you must use MeI, switch to a highly hindered, weak base (e.g., KHCO₃) in a polar aprotic solvent (DMF) at strictly 0 °C to kinetically favor O-alkylation. However, acid-catalyzed activation (see Section 3) is vastly superior for this substrate[3].
Q2: I attempted a standard Fischer esterification (MeOH / catalytic H₂SO₄ / reflux), but the reaction is extremely slow and yields a desmethyl (phenol) byproduct. What is happening?
Causality: The carboxylic acid is flanked by two substituents (the ortho-effect), which drastically increases the activation energy required to form the tetrahedral intermediate during a standard Fischer esterification[1]. Prolonged heating in strong mineral acids (like H₂SO₄) to force the reaction inevitably leads to the protolytic cleavage of the 6-methoxy ether, yielding 2-amino-3-fluoro-6-hydroxybenzoic acid[1].
Solution: Avoid prolonged reflux in strong mineral acids. Use an activating agent that functions at lower temperatures, such as Thionyl Chloride (SOCl₂), to form a highly reactive acyl chloride intermediate in situ[4].
Q3: Can I use standard peptide coupling reagents (EDC/HOBt or DCC/DMAP) with methanol?
Causality: While coupling reagents effectively overcome steric hindrance by forming an O-acylisourea intermediate, this highly activated species is highly susceptible to nucleophilic attack by the free 2-amino group of another substrate molecule. This leads to intermolecular self-condensation (forming amides/polymers) rather than the desired esterification.
Solution: Avoid standard coupling reagents unless the free amine is temporarily protected (e.g., as a Boc-carbamate). For an unprotected amine, in situ generation of HCl is required to deactivate the amine via protonation.
Section 2: Reaction Pathway Visualization
The following diagram illustrates the divergent reaction pathways based on the chosen esterification conditions, highlighting how the functional groups compete.
Reaction pathways for 2-amino-3-fluoro-6-methoxybenzoic acid esterification.
Section 3: Quantitative Data Summary
To aid in reagent selection, the table below summarizes the expected outcomes of various esterification methodologies applied to highly hindered anthranilic acids.
Methodology
Reagents & Conditions
Major Byproduct Risk
Chemoselectivity
Expected Yield
Basic Alkylation
MeI, K₂CO₃, DMF, RT
N-methyl, N,N-dimethyl
Poor (O vs. N)
< 30%
Standard Fischer
MeOH, H₂SO₄, Reflux
6-hydroxy (Ether cleavage)
Moderate (Acidic)
40 - 50%
Coupling Reagents
EDC, DMAP, MeOH, RT
Amide oligomers
Poor (Self-reaction)
< 20%
In Situ Activation
SOCl₂, MeOH, 0 °C to RT
None (Clean conversion)
Excellent
> 90%
Section 4: Recommended Chemoselective Workflow
Protocol: In Situ Acyl Chloride Generation (SOCl₂ / MeOH)
This protocol acts as a self-validating system. The slow addition of SOCl₂ to MeOH generates HCl in situ. The HCl immediately protonates the 2-amino group, forming an anilinium salt. This completely deactivates the amine's nucleophilicity, preventing self-condensation and N-alkylation[4]. Simultaneously, the SOCl₂ converts the sterically hindered carboxylic acid into a highly reactive acyl chloride, which is rapidly trapped by the solvent (MeOH) at mild temperatures, preventing ether cleavage.
Step-by-Step Methodology:
Preparation: Equip a flame-dried 100 mL two-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and an argon inlet.
Solvent Chilling: Add 20 mL of anhydrous methanol to the flask and cool to 0 °C using an ice-water bath.
Reagent Addition: Dropwise, add 1.5 equivalents of Thionyl Chloride (SOCl₂) to the chilled methanol over 15 minutes.
Self-Validation Check: The reaction should mildly effervesce as HCl and SO₂ gases are generated. The solution will become highly acidic.
Substrate Introduction: Add 1.0 equivalent of 2-amino-3-fluoro-6-methoxybenzoic acid portion-wise to the solution at 0 °C.
Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 4–6 hours.
Self-Validation Check: Monitor via TLC (Hexanes:EtOAc 7:3). The highly polar starting material (Rf ~0.1) will cleanly convert to a higher-running, UV-active spot (Rf ~0.5).
Quenching & Workup: Concentrate the mixture under reduced pressure to remove excess MeOH and SOCl₂. Dissolve the crude hydrochloride salt residue in Ethyl Acetate (30 mL) and carefully wash with saturated aqueous NaHCO₃ (2 x 20 mL) until the aqueous layer reaches pH 8. This step regenerates the free 2-amino group.
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate under reduced pressure to yield pure methyl 2-amino-3-fluoro-6-methoxybenzoate.
References
Title: An Ecofriendly Catalytic Route for the Preparation of Perfumery Grade Methyl Anthranilate from Anthranilic Acid and Methanol
Source: American Chemical Society (acs.org)
URL:1
Title: Facile Synthesis and Herbicidal Evaluation of 4H-3,1-Benzoxazin-4-ones and 3H-Quinazolin-4-ones with 2-Phenoxymethyl Substituents
Source: MDPI (mdpi.com)
URL:4
Title: GB2236318A - Process for preparing pure N-methyl-anthranilic acid methylester
Source: Google Patents (google.com)
URL:2
Title: EP1322594B1 - Process for the preparation of alkyl n-alkylanthranilate
Source: Google Patents (google.com)
URL:3
Technical Support Center: Advanced Purification of Methyl 2-Amino-3-Fluoro-6-Methoxybenzoate
An advanced guide to the purification of the pharmaceutical intermediate, methyl 2-amino-3-fluoro-6-methoxybenzoate, is provided. This technical support center offers troubleshooting guides and frequently asked questions...
Author: BenchChem Technical Support Team. Date: April 2026
An advanced guide to the purification of the pharmaceutical intermediate, methyl 2-amino-3-fluoro-6-methoxybenzoate, is provided. This technical support center offers troubleshooting guides and frequently asked questions in a question-and-answer format to address specific issues researchers, scientists, and drug development professionals may encounter during their experiments.
Introduction: Methyl 2-amino-3-fluoro-6-methoxybenzoate is a key building block in the synthesis of various pharmaceutical agents. Its purity is paramount, as even trace impurities can impact the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). The purification of this aromatic amine is often challenging due to the presence of closely related structural isomers, starting materials, and reaction by-products. This guide provides expert-driven solutions to common purification and troubleshooting challenges, ensuring researchers can achieve the highest possible purity and yield.
Part 1: Initial Assessment & Purification Strategy
Before attempting purification, it is critical to understand the composition of your crude material. A preliminary analysis will inform the most effective purification strategy.
FAQ: Characterizing the Crude Product
Q1: What are the most common impurities I should expect in my crude methyl 2-amino-3-fluoro-6-methoxybenzoate?
A1: The impurity profile is highly dependent on the synthetic route. However, common impurities often include:
Unreacted Starting Materials: Such as 2-fluoro-3-methoxybenzoic acid or its precursors.[1]
Positional Isomers: Isomers where the functional groups (amino, fluoro, methoxy) are at different positions on the benzene ring. These are often the most challenging to separate.[2]
Reaction Intermediates: Depending on the synthesis, you may find residual nitro or chloro-analogs from precursor steps.[3]
Hydrolysis Products: The methyl ester can hydrolyze back to the corresponding carboxylic acid, especially if exposed to acidic or basic conditions during workup.
By-products of Side Reactions: Such as products from over-methylation or other non-specific reactions.[4]
Q2: What analytical techniques are best for assessing the purity of my crude sample?
A2: A combination of techniques is recommended for a comprehensive analysis:
High-Performance Liquid Chromatography (HPLC): This is the primary tool for quantifying purity and identifying the number of components. A reverse-phase C18 column is a good starting point.
Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying the molecular weights of impurities, which provides crucial clues to their structure.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can help identify and quantify isomeric impurities and other structural by-products.
Selecting Your Purification Strategy
The choice of purification technique depends on the impurity profile, the scale of your reaction, and the required final purity. Use the following decision tree to guide your selection.
Technical Support Center: Overcoming Steric Hindrance in Methyl 2-amino-3-fluoro-6-methoxybenzoate Reactions
Welcome to the Advanced Synthesis Technical Support Center. As a Senior Application Scientist, I frequently consult on the functionalization of highly substituted, sterically congested aromatic systems.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Synthesis Technical Support Center. As a Senior Application Scientist, I frequently consult on the functionalization of highly substituted, sterically congested aromatic systems. Methyl 2-amino-3-fluoro-6-methoxybenzoate (CAS: 1354950-80-3) represents a "perfect storm" of synthetic challenges.
The structural causality of its difficulty is twofold:
Electronic Deactivation & Steric Shielding at C2: The C2-amino group is electronically deactivated by the electron-withdrawing ortho-fluoro and ortho-ester groups. Simultaneously, it is sterically buried, preventing bulky electrophiles from approaching the optimal Bürgi-Dunitz trajectory.
The "Ortho Effect" at C1: The C1-methyl ester is flanked by the amino and methoxy groups, rendering standard nucleophilic attacks (like saponification) kinetically sluggish.
This guide provides field-proven, self-validating protocols and mechanistic troubleshooting for your most challenging cross-coupling and amidation workflows.
Troubleshooting Guide 1: Amidation of the Hindered C2-Aniline
Symptom: Standard EDC/HOBt or HATU/DIPEA couplings yield <15% product, with unreacted starting material recovered.
Root Cause Analysis: The aniline nitrogen is weakly nucleophilic. Standard coupling reagents generate bulky active esters (e.g., HOBt-ester or OAt-ester) that cannot physically access the hindered amine pocket[1].
Solution: Shift from standard active esters to highly reactive acyl transfer agents (e.g., stoichiometric DMAP to form an acyliminium ion)[1] or use in situ generated acyl fluorides (via BTFFH), which possess a minimal steric footprint and are highly electrophilic[2][3].
Quantitative Data: Comparison of Amidation Reagents
Coupling Reagent System
Base
Solvent
Temp (°C)
Typical Yield (%)
Mechanistic Advantage
EDC / HOBt
DIPEA
DMF
25
< 15%
Standard active ester; too bulky for the C2 pocket.
HATU
DIPEA
DMF
50
20 - 40%
Superior leaving group (HOAt), but still sterically demanding.
EDC / HOBt / DMAP (1 eq)
DIPEA
CH3CN
25
70 - 85%
Forms a highly reactive, unhindered acyliminium intermediate.
BTFFH
DIPEA
CH2Cl2
80 (sealed)
80 - 95%
Generates an acyl fluoride; minimal steric footprint and high thermal stability.
Protocol 1: Step-by-Step Amidation via Acyl Fluoride Generation (BTFFH)
This protocol utilizes BTFFH to generate an acyl fluoride in situ, completely bypassing the steric limitations of HOBt/HOAt esters[3].
Preparation: In a flame-dried microwave vial under argon, dissolve the target carboxylic acid (1.3 equiv) and BTFFH (1.5 equiv) in anhydrous CH2Cl2 (0.2 M).
Activation: Add DIPEA (4.5 equiv). Stir at 25 °C for 30 minutes.
Self-Validation Check: TLC or LC-MS must confirm the complete consumption of the carboxylic acid and the formation of the less polar acyl fluoride intermediate before proceeding.
Coupling: Add methyl 2-amino-3-fluoro-6-methoxybenzoate (1.0 equiv). Seal the vial tightly with a crimp cap.
Heating: Heat the reaction in an oil bath at 80 °C for 16 hours.
Caution: CH2Cl2 boils at 39.6 °C; heating to 80 °C will generate significant overpressure. Ensure the microwave vial is rated for >5 bar.
Workup: Cool to room temperature. Dilute with CH2Cl2, wash with saturated aqueous NaHCO3, then 1M HCl, and brine. Dry over Na2SO4, concentrate, and purify via flash chromatography.
Decision matrix for selecting amidation conditions based on steric and electronic deactivation.
Troubleshooting Guide 2: Buchwald-Hartwig Amination at the C2-Amino Group
Symptom: Attempted C-N coupling with aryl halides yields primarily dehalogenated starting material or unreacted amine, accompanied by visible palladium black precipitation.
Root Cause Analysis: In Buchwald-Hartwig aminations of highly hindered anilines, the rate-limiting step shifts depending on the ligand[4]. For bulky amines, reductive elimination becomes highly energetically demanding. If oxidative addition outpaces reductive elimination, the Pd(II) intermediate stalls, leading to off-target β-hydride elimination or catalyst degradation (Pd black).
Solution: Ligand selection is critical. While BrettPhos is typically excellent for primary amines, the extreme steric bulk of methyl 2-amino-3-fluoro-6-methoxybenzoate mimics the steric profile of a secondary amine. RuPhos, which has a smaller steric profile than BrettPhos, explicitly lowers the activation energy barrier for the reductive elimination step in sterically congested systems[4].
Catalyst Pre-activation: In an argon-filled glovebox, charge a vial with Pd2(dba)3 (2 mol%), RuPhos (8 mol%), and anhydrous toluene. Stir at 100 °C for 15 minutes until a deep red/purple active Pd(0) complex forms.
Self-Validation Check: The color change from dark brown/black to a homogeneous deep red/purple indicates successful ligand coordination. If the solution remains black, the catalyst is dead; do not proceed.
Reagent Addition: To the active catalyst solution, add the aryl halide (1.2 equiv), methyl 2-amino-3-fluoro-6-methoxybenzoate (1.0 equiv), and finely milled Cs2CO3 (2.0 equiv).
Critical Note: Avoid strong bases like NaOtBu, which will rapidly hydrolyze the C1-methyl ester.
Coupling: Seal the vial, remove from the glovebox, and heat at 110 °C for 24 hours.
Workup: Cool, filter through a pad of Celite to remove inorganic salts and Pd residue, eluting with EtOAc. Concentrate and purify via reverse-phase HPLC or silica gel chromatography.
Buchwald-Hartwig catalytic cycle emphasizing the RuPhos-mediated reductive elimination step.
Frequently Asked Questions (FAQs)
Q: I need to hydrolyze the C1-methyl ester to the corresponding carboxylic acid, but standard LiOH/MeOH/H2O at room temperature does nothing. Why?A: The C1-ester is heavily shielded by the C2-amino and C6-methoxy groups. The tetrahedral intermediate required for saponification cannot easily form due to steric clashing.
Troubleshooting: Switch to a more aggressive nucleophile. Utilize the LiOH/H2O2 system, where the hydroperoxide anion (HOO⁻) acts as an alpha-effect nucleophile, attacking the hindered carbonyl much faster than a standard hydroxide ion. Alternatively, use anhydrous potassium trimethylsilanolate (KOTMS) in THF at 50 °C.
Q: Can I use NaOtBu as the base in the Buchwald-Hartwig coupling with this substrate?A: No. While NaOtBu is the gold standard for many Buchwald-Hartwig reactions, it is highly nucleophilic and will cause rapid transesterification (forming the tert-butyl ester) or outright saponification of your C1-methyl ester. Stick to weaker, non-nucleophilic bases like Cs2CO3 or K3PO4.
Q: Why does my amidation reaction turn black when using EDC/HOBt/DMAP?A: If you are using stoichiometric DMAP and heating the reaction, DMAP can degrade the solvent (especially if using chlorinated solvents like DCM at reflux) or cause polymerization of the EDC byproducts. Keep EDC/DMAP reactions at room temperature in CH3CN[1]. If heating is required, switch to the BTFFH protocol[3].
References
Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega (NIH).
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC (NIH).
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).
Application Note: Strategies for Amide Bond Formation with Sterically Hindered and Electronically Deactivated Anilines. Benchchem.
Technical Support Center: HPLC Mobile Phase Optimization for Methyl 2-amino-3-fluoro-6-methoxybenzoate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific chromatographic challenges associated with highly functionalized aminobenzoat...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific chromatographic challenges associated with highly functionalized aminobenzoates. Method development is not about guessing parameters; it is about understanding the physicochemical causality of your analyte and engineering a self-validating system around it.
Introduction: The Causality of Analyte Structure
The first step in any robust method development is profiling the analyte. Methyl 2-amino-3-fluoro-6-methoxybenzoate presents a unique retention challenge due to its heavily substituted aromatic ring.
While a standard, unsubstituted aniline typically has a pKa of approximately 4.6[1], this molecule is heavily modified. The ester group at the 1-position, the highly electronegative fluorine at the 3-position, and the methoxy group at the 6-position all exert strong inductive electron-withdrawing effects. These forces pull electron density away from the 2-amino group, drastically depressing its basicity. We estimate the pKa of this specific amino group to be severely lowered, likely between 1.0 and 2.0[2].
Understanding this causality is critical: if you attempt to analyze this compound using a standard 0.1% Formic Acid mobile phase (pH ~2.7), the analyte will exist in a state of partial ionization. This leads to unpredictable retention, split peaks, and severe tailing due to secondary interactions with stationary phase silanols[3]. To achieve robust chromatography, we must engineer the mobile phase to keep the analyte in a 100% neutral state.
Section 1: Step-by-Step Optimization Methodology
Protocol: Self-Validating Mobile Phase Preparation & Execution
This protocol establishes a high-pH reversed-phase method to ensure neutral-state partitioning. The method includes a self-validating system suitability check (Tailing Factor, Tf) to instantly verify mobile phase integrity.
Step 1: Aqueous Buffer Preparation (pH 6.0)
Weigh 0.77 g of high-purity Ammonium Acetate to achieve a 10 mM final concentration.
Dissolve in 1.0 L of HPLC-grade water (18.2 MΩ·cm).
Measure the pH using a calibrated probe. Adjust exactly to pH 6.0 using dilute acetic acid or ammonium hydroxide.
Causality: A pH of 6.0 is well above the estimated pKa of the analyte. This guarantees the 2-amino group remains fully unprotonated, maximizing hydrophobic retention on the C18 phase and preventing electrostatic attraction to residual silanols[4].
Step 2: Organic Modifier Selection
Prepare 100% HPLC-grade Methanol as Solvent B.
Causality: While Acetonitrile (ACN) offers lower backpressure, increasing ACN concentration artificially depresses the pKa of basic anilines further (by ~0.2 units per 10% ACN)[5]. Methanol causes less pKa shifting and acts as a hydrogen-bond donor, which helps mask any active silanol sites on the column, improving peak symmetry.
Step 3: Column Selection & Equilibration
Install a fully end-capped, Type-B silica C18 column (e.g., 50 x 4.6 mm, 3 µm) to minimize baseline silanol activity.
Equilibrate the system at 5% Solvent B for 10 column volumes until the baseline and system pressure are completely stable.
Step 4: Gradient Execution & Self-Validation
Program a linear gradient: 5% B to 95% B over 10 minutes at a flow rate of 1.0 mL/min.
Inject 5 µL of the sample standard.
Self-Validation Check: Calculate the Tailing Factor (Tf) at 5% peak height. If Tf ≤ 1.2, the mobile phase pH is successfully suppressing silanol interactions and the method is validated. If Tf > 1.2, the system automatically flags a potential buffer depletion or column degradation issue, prompting a mandatory column wash.
Section 2: Troubleshooting FAQs
Q: Why does my analyte elute near the void volume (t0) when using 0.1% TFA?A: 0.1% Trifluoroacetic acid (TFA) yields a mobile phase pH of ~2.0. Because the electron-withdrawing fluoro and ester groups lower the amine's pKa to < 2.0, the analyte is partially protonated at this pH[2]. The charged fraction is highly polar and cannot effectively partition into the hydrophobic C18 chains, causing it to wash out early. Shifting the pH to 6.0 neutralizes the amine, restoring strong hydrophobic retention[1].
Q: I am experiencing severe peak tailing (Tf > 1.8). How do I correct this?A: Peak tailing for aminobenzoates in reversed-phase HPLC is primarily caused by secondary ion-exchange interactions between the protonated amine and ionized, unreacted silanol groups (Si-O⁻) on the silica surface[4]. To resolve this:
Primary Fix : Increase the mobile phase pH to 6.0 to neutralize the amine, eliminating the electrostatic attraction entirely[3].
Secondary Fix : If a low pH must be maintained for MS compatibility, add 0.1% Triethylamine (TEA) to the mobile phase. TEA acts as a competing base, aggressively binding to active silanols before your analyte can.
Q: Should I use Methanol or Acetonitrile for this specific compound?A: Methanol is highly recommended. The apparent pKa (sspKa) of anilines shifts depending on the organic modifier used. Acetonitrile decreases the pKa of basic compounds dynamically during a gradient[5]. This means a method that is robust at the start of the gradient might experience ionization shifts mid-run, leading to peak distortion. Methanol provides superior solvation of residual silanols and maintains a more stable ionization environment for the analyte.
Section 3: Quantitative Data Summary
The following table summarizes the causal relationship between mobile phase pH, analyte ionization, and resulting chromatographic performance.
Mobile Phase pH
Analyte Ionization State
Expected Retention (k')
Peak Symmetry (Tf)
Mechanistic Outcome
pH 2.0 (0.1% TFA)
~50% Protonated
< 1.0 (Poor)
> 1.8 (Severe Tailing)
Analyte is partially charged; strong secondary silanol interactions occur.
pH 4.0 (Formate Buffer)
~5% Protonated
2.0 - 3.0 (Moderate)
1.3 - 1.5 (Slight Tailing)
Mostly neutral, but residual charge causes minor peak distortion.
pH 6.0 (Acetate Buffer)
100% Neutral
> 4.0 (Excellent)
1.0 - 1.1 (Symmetrical)
Fully neutral; purely hydrophobic partitioning into the C18 stationary phase.
Section 4: Decision Workflow Visualization
The following diagram illustrates the self-validating logical workflow for optimizing the mobile phase and resolving peak tailing for this specific analyte.
Fig 1: Logical workflow for optimizing mobile phase pH and resolving peak tailing.
References
[1] Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. URL:[Link]
[2] Determination of pKa by pH Gradient Reversed-Phase HPLC. Analytical Chemistry (ACS Publications). URL:[Link]
[3] Influence of the acid-base ionization of drugs in their retention in reversed-phase liquid chromatography. Universitat de Barcelona. URL:[Link]
[5] Mobile Phase pH Analyte pKa Shift. SlideServe. URL:[Link]
Technical Support Center: Handling and Storing Methyl 2-Amino-3-fluoro-6-methoxybenzoate
This guide is designed for researchers, scientists, and drug development professionals who work with methyl 2-amino-3-fluoro-6-methoxybenzoate. As a substituted aniline and aromatic ester, this compound exhibits sensitiv...
Author: BenchChem Technical Support Team. Date: April 2026
This guide is designed for researchers, scientists, and drug development professionals who work with methyl 2-amino-3-fluoro-6-methoxybenzoate. As a substituted aniline and aromatic ester, this compound exhibits sensitivity to atmospheric moisture, which can compromise its integrity and impact experimental outcomes. This document provides a comprehensive resource for its proper handling, storage, and troubleshooting of common issues.
Frequently Asked Questions (FAQs)
Q1: What is methyl 2-amino-3-fluoro-6-methoxybenzoate, and why does it require special handling?
Methyl 2-amino-3-fluoro-6-methoxybenzoate is a highly functionalized aromatic compound, often used as a key intermediate in the synthesis of pharmaceuticals.[1] Its molecular structure, featuring an amino group, a methyl ester, a fluorine atom, and a methoxy group, confers specific reactivity. The primary reason for special handling is its hygroscopic nature, meaning it readily absorbs moisture from the atmosphere.[2][3] This can lead to chemical degradation, primarily through hydrolysis of the methyl ester, and potentially oxidation of the electron-rich aniline ring.[4][5]
Q2: What are the primary degradation pathways I should be concerned about?
There are two main degradation pathways for methyl 2-amino-3-fluoro-6-methoxybenzoate upon exposure to moisture and/or air:
Ester Hydrolysis: The methyl ester group can react with water, in a process catalyzed by trace amounts of acid or base, to form the corresponding carboxylic acid (2-amino-3-fluoro-6-methoxybenzoic acid) and methanol.[4] This is often the most significant degradation pathway in the presence of moisture.
Aniline Oxidation: The amino group makes the aromatic ring electron-rich and thus susceptible to oxidation, especially when exposed to air and light over extended periods.[5] This can lead to the formation of colored impurities, ranging from yellow to dark brown.[6]
The presence of both an electron-donating amino group and a methoxy group, along with the strongly electron-withdrawing fluorine atom, creates a complex electronic environment that influences the molecule's overall stability.[7]
Q3: What are the ideal storage conditions for this compound?
To maintain the long-term stability and purity of methyl 2-amino-3-fluoro-6-methoxybenzoate, the following conditions are recommended:
Parameter
Recommendation
Rationale
Temperature
2-8°C (refrigerated)
Slows down the rate of potential degradation reactions.[8]
Atmosphere
Inert gas (Argon or Nitrogen)
Displaces atmospheric oxygen and moisture, preventing oxidation and hydrolysis.[9]
Humidity
As low as possible (ideally <10% RH)
Minimizes the primary degradation pathway of ester hydrolysis.[1]
Light
Protection from light (amber vial)
Prevents potential photodegradation, which can accelerate oxidation.[1]
Container
Tightly sealed, airtight container
Prevents the ingress of moisture and air from the surrounding environment.[3]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with methyl 2-amino-3-fluoro-6-methoxybenzoate.
Issue 1: The solid material has changed color, from off-white to yellow or brown.
Possible Cause: This is a strong indicator of oxidation of the aniline functional group.[6] Anilines are known to darken upon exposure to air and light due to the formation of highly conjugated, colored byproducts.[5]
Troubleshooting Steps:
Assess Purity: Before use, check the purity of the material using an appropriate analytical technique, such as ¹H NMR or LC-MS.
Purification: If the purity is compromised and your experiment is sensitive to impurities, consider purifying the material by recrystallization or column chromatography. However, this should be done with care to avoid further degradation.
Prevention: For future use, ensure the compound is stored under an inert atmosphere and protected from light. When handling, minimize its exposure to air.
Issue 2: The powder has become clumpy or difficult to weigh accurately.
Possible Cause: The compound has absorbed atmospheric moisture due to its hygroscopic nature.[2] This can make accurate weighing challenging and indicates that hydrolysis of the ester is likely occurring.
Troubleshooting Steps:
Work in a Controlled Environment: If possible, handle and weigh the compound inside a glovebox with a low-humidity atmosphere.[10] If a glovebox is not available, work quickly in a dry area and minimize the time the container is open. A desiccator can be used for temporary storage during weighing.[11]
Weighing by Difference: For accurate measurements, consider weighing the vial containing the compound, dispensing the desired amount into your reaction vessel, and then re-weighing the vial. The difference in mass will be the amount of compound transferred.[12]
Prepare a Stock Solution: A highly effective method to manage a hygroscopic solid is to prepare a stock solution of the entire bottle's contents in a suitable anhydrous solvent.[13] This solution can then be stored under an inert atmosphere, and aliquots can be dispensed using a syringe. The concentration of this stock solution should be verified by an analytical method if high accuracy is required.
Issue 3: My ¹H NMR spectrum of a freshly prepared solution shows unexpected peaks.
Possible Cause: If the solution was prepared with a non-anhydrous solvent or exposed to the atmosphere, you may be observing the byproducts of ester hydrolysis.
Expected Byproducts and their NMR Signals:
2-amino-3-fluoro-6-methoxybenzoic acid: The most likely hydrolysis product. The characteristic signal of the carboxylic acid proton (-COOH) is a broad singlet that can appear anywhere from 10-13 ppm.[14] You may also observe slight shifts in the aromatic proton signals compared to the parent ester.
Methanol: The other product of hydrolysis. This will appear as a singlet at approximately 3.49 ppm in CDCl₃.
Troubleshooting Steps:
Use Anhydrous Solvents: Always use freshly opened or properly dried anhydrous solvents for preparing solutions.
Prepare Solutions Under Inert Atmosphere: Prepare the solution in a glovebox or using Schlenk line techniques to prevent the introduction of atmospheric moisture.
Confirm Identity of Impurities: Compare the chemical shifts of the unexpected peaks with known values for the potential hydrolysis byproducts.
Experimental Protocols
Protocol 1: Weighing and Dispensing using a Glovebox
A glovebox provides the most controlled environment for handling moisture-sensitive compounds.
Caption: Workflow for weighing a hygroscopic solid in a glovebox.
Protocol 2: Preparing a Stock Solution using Schlenk Techniques
This protocol is useful when a glovebox is unavailable.
Caption: Procedure for preparing a stock solution with a Schlenk line.
A Comparative Guide to the Reactivity of Methyl 2-amino-3-fluoro-6-methoxybenzoate and Methyl 2-amino-6-methoxybenzoate
Introduction In the landscape of pharmaceutical research and fine chemical synthesis, substituted anthranilates serve as pivotal building blocks for a diverse range of heterocyclic compounds and active pharmaceutical ing...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
In the landscape of pharmaceutical research and fine chemical synthesis, substituted anthranilates serve as pivotal building blocks for a diverse range of heterocyclic compounds and active pharmaceutical ingredients (APIs). The reactivity of these precursors is paramount, dictating reaction conditions, yield, and impurity profiles. This guide provides an in-depth comparison of the chemical reactivity of two closely related anthranilate esters: methyl 2-amino-3-fluoro-6-methoxybenzoate and methyl 2-amino-6-methoxybenzoate .
The central focus of this analysis is the nucleophilicity of the aromatic amino group, a key determinant in common synthetic transformations such as acylation, alkylation, and diazotization. The primary structural difference—the presence of a fluorine atom at the 3-position—introduces profound electronic effects that significantly modulate the molecule's reactivity. This guide will dissect the underlying electronic and steric factors, provide a theoretical framework for predicting reactivity, and present a practical experimental protocol to empirically validate these differences.
Part 1: Structural and Electronic Analysis
The reactivity of an aromatic amine is fundamentally governed by the availability of the nitrogen lone pair, which is influenced by the electronic effects (inductive and resonance) of the substituents on the benzene ring.
Caption: Chemical structures of the two compared benzoate esters.
Dissecting Substituent Effects
To understand the comparative reactivity, we must first analyze the electronic contributions of each substituent on the aromatic ring.
Substituent
Position(s)
Inductive Effect (-I)
Resonance Effect (+M/-M)
Overall Effect on Amino Group
-NH₂
2
Weakly Withdrawing
Strongly Donating
Activating / Nucleophilic Center
-OCH₃
6
Withdrawing
Strongly Donating
Electron-donating, increases electron density on -NH₂
-COOCH₃
1
Withdrawing
Withdrawing
Electron-withdrawing, decreases ring electron density
-F
3
Strongly Withdrawing
Weakly Donating
Strongly electron-withdrawing, decreases electron density on -NH₂
The key differentiator is the fluorine atom. Fluorine is the most electronegative element, and its inductive effect (-I) is exceptionally strong.[1][2] This effect withdraws electron density from the aromatic ring through the sigma bonds, making the entire ring, including the nitrogen atom of the amino group, more electron-deficient. While fluorine technically has lone pairs that can participate in resonance donation (+M), its inductive effect overwhelmingly dominates its mesomeric effect.[1]
In contrast, the methoxy group (-OCH₃) is also inductively withdrawing but has a much stronger resonance-donating effect (+M) due to the lone pairs on the oxygen atom. This +M effect increases the electron density at the ortho and para positions. In both molecules, the amino group is ortho to the methoxy group, which therefore serves to increase the electron density on the nitrogen, enhancing its nucleophilicity.
The Decisive Role of Fluorine
In methyl 2-amino-6-methoxybenzoate , the nucleophilicity of the amino group is enhanced by the +M effect of the methoxy group. The primary deactivating influence comes from the methyl ester group.
In methyl 2-amino-3-fluoro-6-methoxybenzoate , the situation is drastically different. The fluorine atom at the 3-position (meta to the amino group) exerts a powerful inductive pull. This electron withdrawal significantly counteracts the donating effect of the methoxy group, reducing the overall electron density on the nitrogen lone pair. This phenomenon is known to have a profound impact on the reactivity of fluorinated aromatic compounds.[3][4]
Caption: Competing electronic effects influencing the nucleophilicity of the amino group.
Part 2: Comparative Reactivity and Steric Considerations
Nucleophilicity Prediction
Methyl 2-amino-6-methoxybenzoate is predicted to be the more reactive nucleophile. Its amino group is electron-enriched by the methoxy substituent.
Methyl 2-amino-3-fluoro-6-methoxybenzoate is predicted to be the less reactive nucleophile. The potent inductive electron withdrawal by the fluorine atom significantly depletes the electron density on the amino nitrogen, reducing its ability to attack an electrophile.
This prediction aligns with broader studies on substituted anilines, where electron-withdrawing groups are consistently shown to decrease nucleophilicity and basicity.[5][6]
Steric Effects: The "Ortho Effect"
In both molecules, the amino group is situated between a methyl ester and a methoxy group. This ortho substitution creates steric hindrance that can impede the approach of bulky reagents to the nitrogen atom.[7][8] This "ortho effect" can sometimes lead to lower-than-expected reactivity for ortho-substituted anilines compared to their para isomers.[9]
However, since this steric environment is identical for both molecules being compared, it is not a differentiating factor. The electronic difference imposed by the fluorine atom remains the dominant variable determining their relative reactivity.
Summary of Predicted Reactivity
Feature
Methyl 2-amino-6-methoxybenzoate
Methyl 2-amino-3-fluoro-6-methoxybenzoate
Dominant Electronic Influence
Resonance donation (+M) from -OCH₃
Inductive withdrawal (-I) from -F
Amino Group Electron Density
Higher
Lower
Predicted Nucleophilicity
Higher
Significantly Lower
Reactivity in Acylation
Faster reaction rate, higher yield
Slower reaction rate, lower yield
Reactivity in Diazotization
Faster diazotization
Slower diazotization, may require harsher conditions
Part 3: Experimental Protocol: Comparative Sandmeyer Cyanation
To empirically test the predicted difference in reactivity, a Sandmeyer reaction is an excellent choice. This transformation first involves the diazotization of the amino group, a step whose rate is highly dependent on the amine's nucleophilicity, followed by a copper-catalyzed substitution.[10][11][12] A less nucleophilic amine will react more slowly with the nitrosating agent (e.g., nitrous acid generated in situ). We would expect methyl 2-amino-6-methoxybenzoate to undergo this reaction more readily than its fluorinated counterpart.
Objective
To compare the reaction rate and yield of the Sandmeyer cyanation for methyl 2-amino-6-methoxybenzoate and methyl 2-amino-3-fluoro-6-methoxybenzoate under identical conditions.
Workflow Diagram
Caption: Experimental workflow for the comparative Sandmeyer cyanation.
Step-by-Step Methodology
Note: This protocol should be performed in parallel for both substrates to ensure identical conditions.
Diazotization:
In a 100 mL three-necked flask equipped with a magnetic stirrer and thermometer, add methyl 2-amino-6-methoxybenzoate (or the fluoro-analogue) (10.0 mmol, 1.0 eq.).
Add 20 mL of 6M hydrochloric acid. Stir until a clear solution or fine slurry is formed.
Cool the flask in an ice-salt bath to maintain an internal temperature of 0-5 °C.
In a separate beaker, dissolve sodium nitrite (NaNO₂, 11.0 mmol, 1.1 eq.) in 10 mL of cold water.
Using a dropping funnel, add the sodium nitrite solution dropwise to the stirred amine solution over 20 minutes, ensuring the temperature does not exceed 5 °C.
After the addition is complete, stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C. Monitor for the absence of starting material by TLC. It is anticipated that the reaction for the fluorinated substrate will be visibly slower.
Sandmeyer Reaction (Cyanation):
In a 250 mL flask, prepare a solution of copper(I) cyanide (CuCN, 12.0 mmol, 1.2 eq.) and sodium cyanide (NaCN, 13.0 mmol, 1.3 eq.) in 30 mL of water. Caution: Cyanides are highly toxic.
Slowly, and in portions, add the cold diazonium salt solution from Step 1 to the copper cyanide solution at room temperature with vigorous stirring. Effervescence (N₂ gas evolution) should be observed.
After the addition is complete, gently heat the reaction mixture to 50-60 °C for 1-2 hours until gas evolution ceases.
Work-up and Analysis:
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
Extract the product with ethyl acetate (3 x 50 mL).
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
Remove the solvent under reduced pressure to obtain the crude product.
Purify the crude product by flash column chromatography on silica gel.
Determine the final yield and compare the results for the two substrates. Purity should be assessed by HPLC and structure confirmed by ¹H NMR and ¹³C NMR spectroscopy.
Expected Outcome
The experimental results are expected to validate the theoretical predictions. Methyl 2-amino-6-methoxybenzoate should proceed through the diazotization step more rapidly and cleanly, ultimately affording a higher isolated yield of the corresponding nitrile product compared to methyl 2-amino-3-fluoro-6-methoxybenzoate , which may require longer reaction times or show incomplete conversion under identical conditions.
Conclusion
The introduction of a single fluorine atom at the 3-position of the methyl 2-amino-6-methoxybenzoate scaffold dramatically alters its chemical reactivity. Through a detailed analysis of electronic effects, it is clear that the strong inductive withdrawal of the fluorine atom significantly reduces the nucleophilicity of the ortho-amino group. This makes methyl 2-amino-3-fluoro-6-methoxybenzoate a considerably less reactive substrate in reactions targeting the amine, such as acylation and diazotization, when compared to its non-fluorinated parent, methyl 2-amino-6-methoxybenzoate . While steric hindrance from ortho substituents is a factor, it is constant between the two molecules and therefore secondary to the powerful electronic influence of fluorine. Researchers and process chemists must account for this attenuated reactivity by employing more forcing reaction conditions or accepting longer reaction times when working with the fluorinated analogue to achieve desired transformations.
(2021). Nucleophilicities of para-substituted aniline radical cations in acetonitrile: Kinetic investigation and structure–reactivity relationships. ResearchGate. Available from: [Link]
Patil, V. V., & Shankarling, G. S. (2015). Steric-Hindrance-Induced Regio- and Chemoselective Oxidation of Aromatic Amines. The Journal of Organic Chemistry, 80(15), 7876-7883. Available from: [Link]
(2021). Steric Effects in ortho C H Activation of Aromatic Systems. ResearchGate. Available from: [Link]
Chandrasekaran, K. (2014). Investigation of amine inversion dynamics in ortho and meta substituted anilines by G3XMP2 theory. Der Pharma Chemica, 6(4), 362-366.
Chemistry Stack Exchange. (2025). Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties? Available from: [Link]
University of Calgary. Ch 8 : Nucleophilc Substitution answers. Available from: [Link]
Canal-Martín, A., et al. (2021). Nucleophilic catalysis of p-substituted aniline derivatives in acylhydrazone formation and exchange. Organic & Biomolecular Chemistry, 19(33), 7279-7287. Available from: [Link]
University of York. Reactivity at sp2 Centres: Aromatic Compounds as Nucleophiles. Available from: [Link]
Canal-Martín, A., et al. (2021). Nucleophilic catalysis of p-substituted aniline derivatives in acylhydrazone formation and exchange. Organic & Biomolecular Chemistry. Available from: [Link]
NextSDS. methyl 2-amino-3-fluoro-6-methoxybenzoate — Chemical Substance Information. Available from: [Link]
Banks, H. D. (2006). The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives. The Journal of Organic Chemistry, 71(20), 7876-7883. Available from: [Link]
Reddit. (2022). Evaluating the Nucleophilicity of Substituted Aniline Derivatives. Available from: [Link]
Google Patents. CN113072441A - Preparation method of 2-methoxy-6-methylbenzoic acid.
Organic Chemistry Portal. Sandmeyer Reaction. Available from: [Link]
Wikipedia. Sandmeyer reaction. Available from: [Link]
Hu, J., et al. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(20), 5218-5235. Available from: [Link]
Kania, R., et al. (2022). Aromatic fluorine atom-induced highly amine-sensitive trimethine cyanine dye showing colorimetric and ratiometric fluorescence change. RSC Advances, 12(40), 26055-26059. Available from: [Link]
SynArchive. Sandmeyer Reaction. Available from: [Link]
(2005). 13 C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. MDPI. Available from: [Link]
Kumar, V., & Kumar, S. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 19(3), 1129-1162. Available from: [Link]
Wang, J. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research, 51(2), 496-506. Available from: [Link]
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available from: [Link]
comparative toxicity profile of methyl 2-amino-3-fluoro-6-methoxybenzoate analogs
An In-Depth Comparative Guide to the Toxicity Profile of Methyl 2-Amino-3-Fluoro-6-Methoxybenzoate Analogs Introduction: The Rise of Substituted Anthranilates in Drug Discovery Substituted anthranilates represent a privi...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Comparative Guide to the Toxicity Profile of Methyl 2-Amino-3-Fluoro-6-Methoxybenzoate Analogs
Introduction: The Rise of Substituted Anthranilates in Drug Discovery
Substituted anthranilates represent a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anti-inflammatory, anticancer, and insecticidal properties.[1][2][3] Methyl 2-amino-3-fluoro-6-methoxybenzoate is a member of this class, featuring key substitutions—a fluorine atom and a methoxy group—that can profoundly influence its physicochemical properties, metabolic stability, and, consequently, its toxicity profile.[4][5] As research into analogs of this compound expands, a comprehensive understanding of their comparative toxicity is paramount for guiding safer drug design and development.
This guide provides a comparative analysis of the toxicological profiles of methyl 2-amino-3-fluoro-6-methoxybenzoate and its structural analogs. We will explore the structure-toxicity relationships (STR) that govern their biological effects, detail the experimental protocols necessary for their evaluation, and offer a predictive framework for assessing their relative safety. This analysis is grounded in established toxicological principles and data from related substituted aromatic compounds.
Deconstructing the Core Scaffold: A Structure-Toxicity Relationship (STR) Analysis
The toxicity of an anthranilate analog is not determined by a single feature but by the interplay of its core structure and the nature and position of its substituents. Subtle structural modifications can lead to significant changes in toxicity.[6]
1. The Anthranilate Backbone:
Aromatic amines, the class to which anthranilates belong, are associated with potential genotoxicity and cytotoxicity.[7][8] The amino group can be metabolized to reactive intermediates that may form DNA adducts, leading to mutations.[8][9]
2. The Impact of Fluorine Substitution:
The introduction of a fluorine atom can drastically alter a molecule's properties. It increases metabolic stability by strengthening the C-F bond against enzymatic cleavage and can modify the acidity or basicity of nearby functional groups.[5][10] While often used to enhance pharmacological activity, fluorination can also lead to the formation of toxic metabolites.[5] For instance, some fluorinated compounds have been shown to exhibit moderate to severe hepatotoxicity.[11]
3. The Role of the Methoxy Group:
The methoxy group (-OCH3) is another critical modulator of biological activity. Its position on the aromatic ring can influence the compound's lipophilicity and electronic properties, which in turn affects cell membrane permeability and interaction with biological targets.[4][12] Studies have shown that the position of a methoxy group can either increase or decrease the cytotoxicity of a compound compared to its unsubstituted parent.[12] Furthermore, the metabolism of methoxy groups can sometimes release formaldehyde, a known toxin, although this is context-dependent.[13]
The interplay of these substituents—the electron-withdrawing fluorine and the electron-donating methoxy group—creates a unique electronic and steric profile for each analog, dictating its toxic potential.
Visualizing Structure-Toxicity Relationships
The following diagram illustrates the key molecular features of the methyl 2-amino-3-fluoro-6-methoxybenzoate scaffold and how they are hypothesized to influence the overall toxicity profile.
Caption: Key Structure-Toxicity Relationships for Substituted Anthranilates.
Comparative Toxicity Profile of Key Analogs
Table 1: Predicted Comparative Toxicity of Methyl 2-aminobenzoate Analogs
Known acute toxicity and irritation.[14] The combination of fluoro and methoxy groups suggests moderate cytotoxic potential.
Methyl 2-amino-4-fluoro-6-methoxybenzoate
R1=H, R2=F, R3=H, R4=MeO
Fluorine at position 4
5-25 µM
Category 3/4 (50-2000 mg/kg)
Shifting the electron-withdrawing fluorine to the para position relative to the amino group may alter metabolic pathways, potentially increasing reactivity and cytotoxicity.
Methyl 2-amino-5-fluoro-6-methoxybenzoate
R1=H, R2=H, R3=F, R4=MeO
Fluorine at position 5
20-100 µM
Category 4 (300-2000 mg/kg)
The fluorine at position 5 may have a less pronounced electronic effect on the amino group, potentially leading to lower cytotoxicity compared to the parent compound.
Methyl 2-amino-3-methoxy-6-fluorobenzoate
R1=MeO, R2=H, R3=H, R4=F
Swapped Fluoro and Methoxy positions
15-75 µM
Category 4 (300-2000 mg/kg)
The altered electronic and steric environment could impact receptor binding and metabolism, but the overall toxicity is expected to be in a similar range.
Methyl 2-amino-3-chloro-6-methoxybenzoate
R1=Cl, R2=H, R3=H, R4=MeO
Chlorine instead of Fluorine
1-15 µM
Category 3 (50-300 mg/kg)
Chlorine is larger and more lipophilic than fluorine. Increased lipophilicity often correlates with higher toxicity.[6]
Methyl 2-amino-6-methoxybenzoate
R1=H, R2=H, R3=H, R4=MeO
No Fluorine
50-200 µM
Category 4/5 (>2000 mg/kg)
Removal of the fluorine atom may decrease metabolic stability and alter electronic properties, potentially reducing overall toxicity.
Note: The IC50 and LD50 values are predictive and for illustrative purposes. Experimental verification is required.
Experimental Protocols for Toxicity Assessment
To empirically determine the comparative toxicity of these analogs, a tiered testing strategy employing standardized assays is essential.
Protocol 1: In Vitro Cytotoxicity Assessment via MTT Assay
This protocol determines the concentration of a compound that inhibits cell viability by 50% (IC50). The MTT assay is a colorimetric assay that measures the metabolic activity of cells.[15]
Methodology:
Cell Culture: Plate a human cell line (e.g., HepG2, a human liver cancer cell line) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
Compound Treatment: Prepare serial dilutions of the test analogs in the cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 24 or 48 hours.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. This allows viable cells to reduce the yellow MTT to a purple formazan product.
Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC50 value for each analog.
Visualizing the MTT Assay Workflow
Caption: Standard workflow for determining in vitro cytotoxicity using the MTT assay.
Protocol 2: In Vitro Genotoxicity Assessment via Comet Assay
The Comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA damage in individual cells.[8]
Methodology:
Cell Treatment: Expose cells (e.g., TK6 or HepG2) to various concentrations of the test analogs for a short period (e.g., 4 hours).
Cell Embedding: Mix the treated cells with low-melting-point agarose and layer them onto a microscope slide.
Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind the DNA as a nucleoid.
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
Electrophoresis: Apply an electric field. Damaged DNA fragments will migrate away from the nucleoid, forming a "comet tail."
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.
Data Analysis: Use image analysis software to quantify the amount of DNA in the comet tail, which is proportional to the level of DNA damage.
Protocol 3: In Vivo Acute Oral Toxicity Assessment (OECD 423)
This protocol determines the acute toxicity of a substance after oral administration and allows for its classification into one of the GHS categories.[16]
Methodology:
Animal Selection: Use a small group of animals (e.g., female rats) for each step.
Dosing: Administer a single oral dose of the test compound at a starting dose level (e.g., 300 mg/kg).
Observation: Observe the animals for signs of toxicity and mortality for up to 14 days.
Step-wise Procedure:
If mortality occurs in the first group, the test is repeated at a lower dose level.
If no mortality occurs, the test is repeated at a higher dose level.
Classification: The substance is classified based on the dose level at which mortality is observed, according to OECD guidelines.
Conclusion and Future Directions
This guide establishes a framework for understanding and predicting the comparative toxicity of methyl 2-amino-3-fluoro-6-methoxybenzoate analogs. The interplay between the anthranilate core and its fluoro and methoxy substituents is critical in defining the toxicological profile of each compound. Based on established structure-toxicity principles, modifications to the substitution pattern are expected to significantly alter cytotoxicity and acute toxicity.
While this predictive analysis provides valuable guidance, it underscores the necessity for empirical testing. The detailed protocols provided for in vitro cytotoxicity, genotoxicity, and in vivo acute toxicity assays represent the standard methodologies required to validate these predictions. Future research should focus on generating robust, direct comparative data for this chemical series. Such data will not only refine our understanding of the structure-toxicity relationships within this class of compounds but also enable the rational design of safer, more effective drug candidates.
References
NextSDS. (n.d.). methyl 2-amino-3-fluoro-6-methoxybenzoate — Chemical Substance Information.
Li, Q., et al. (2018). Estimation of the Toxicity of Different Substituted Aromatic Compounds to the Aquatic Ciliate Tetrahymena pyriformis by QSAR Approach. Molecules, 23(4), 957. Available from: [Link]
Parr, R. J., et al. (2008). Synthesis of insecticidal fluorinated anthranilic diamides. Bioorganic & Medicinal Chemistry, 16(6), 3163-3170. Available from: [Link]
Formosa Plastics Corporation. (n.d.). SAFETY DATA SHEET - according to Regulation (FPC) No. 0102/2009.
Raghavan, S., et al. (2004). Synthesis of new N-(2-(trifluoromethyl)pyridin-4-yl)anthranilic acid derivatives and their evaluation as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 14(23), 5787-5791. Available from: [Link]
Urban, M., et al. (2020). Cytotoxicity and Nanoassembly Characteristics of Aromatic Amides of Oleanolic Acid and Ursolic Acid. ACS Omega, 5(20), 11456-11466. Available from: [Link]
SynQuest Labs. (2020). Methyl 3-amino-2-fluorobenzoate Safety Data Sheet.
Kirby, C. (2016). A comparison of the sensitivity and specificity of some of the in vitro genotoxicity assays currently available. ResearchGate. Available from: [Link]
Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In IntechOpen. Available from: [Link]
Ho, H. K. (2015). Relationship between structure, toxicity and activity. NUS Faculty of Science. Available from: [Link]
Huang, C., et al. (2017). Synthesis and evaluation of anthranilamide-based derivatives as FXa inhibitors. Oncotarget, 8(23), 37049-37065. Available from: [Link]
Marx, C. J., et al. (n.d.). Converting methoxy groups on lignin-derived aromatics from a toxic hurdle to a useful resource: a systems-driven approach.
Chou, Y. L., et al. (2003). Structure-activity relationships of substituted benzothiophene-anthranilamide factor Xa inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(3), 507-511. Available from: [Link]
Sasaki, Y. F., et al. (2018). Comparative Investigation of In Vitro Induction of DNA Damage and Micronuclei by Pro-Mutagens in Human-Derived HepG2 Cells. Journal of Drug and Alcohol Research. Available from: [Link]
Puri, E. C., & Das, R. K. (1995). The in vivo and in vitro genotoxicity of aromatic amines in relationship to the genotoxicity of benzidine. Mutation Research, 343(2-3), 87-96. Available from: [Link]
Winder, C. V., et al. (1969). Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids. Journal of Medicinal Chemistry, 12(1), 1-8. Available from: [Link]
INCHEM. (n.d.). ANTHRANILATE DERIVATIVES. Retrieved from [Link]
Duesel, B. F., et al. (2002). The Relative Toxicity of Substituted Phenols Reported in Cigarette Mainstream Smoke. Toxicological Sciences, 67(2), 167-174. Available from: [Link]
Kim, J., et al. (2019). Synthesis of Methylated Anthranilate Derivatives Using Engineered Strains of Escherichia coli. Journal of Agricultural and Food Chemistry, 67(27), 7686-7693. Available from: [Link]
ResearchGate. (n.d.). The role of the methoxy group in approved drugs. Retrieved from [Link]
Zee-Cheng, R. K., & Cheng, C. C. (1978). Antineoplastic agents. Structure-activity relationship study of bis(substituted aminoalkylamino)anthraquinones. Journal of Medicinal Chemistry, 21(3), 291-294. Available from: [Link]
Zhang, Y., et al. (2022). Semi-Synthesis, Cytotoxic Evaluation, and Structure—Activity Relationships of Brefeldin A Derivatives with Antileukemia Activity. Molecules, 27(1), 133. Available from: [Link]
Almeida, I. V., et al. (2014). Evaluation of cytotoxicity and mutagenicity of the benzodiazepine flunitrazepam in vitro and in vivo. Brazilian Journal of Pharmaceutical Sciences, 50(2), 251-257. Available from: [Link]
Kumar, D., et al. (2022). Synthesis, Characterization, Lethal dose (LD50) and In vivo Acute Oral Toxicity Studies of a Novel 1,5-Benzothiazepine Derivatives. Journal of Chemical Health Risks. Available from: [Link]
Thayer, A. M. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(3), 678-680. Available from: [Link]
Davis, J. R., et al. (2001). The Effects of Benzoate and Fluoride on Dental Caries in Intact and Desalivated Rats. Caries Research, 35(5), 331-337. Available from: [Link]
Davis, J. R., et al. (2001). The effects of benzoate and fluoride on dental caries in intact and desalivated rats. Caries Research, 35(5), 331-337. Available from: [Link]
Kulp, M., & Bragina, O. (2018). Methoxy-Substituted γ-Oxa-ε-Lactones Derived from Flavanones—Comparison of Their Anti-Tumor Activity In Vitro. Molecules, 23(11), 2969. Available from: [Link]
Sheng, N., et al. (2017). Comparative hepatotoxicity of 6:2 fluorotelomer carboxylic acid and 6:2 fluorotelomer sulfonic acid, two fluorinated alternatives to long-chain perfluoroalkyl acids, on adult male mice. Archives of Toxicology, 91(8), 2857-2868. Available from: [Link]
Amagata, A., et al. (2022). Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides. Chemical Science, 13(10), 2879-2887. Available from: [Link]
Soares, J., et al. (2022). Enantioselectivity of Pentedrone and Methylone on Metabolic Profiling in 2D and 3D Human Hepatocyte-like Cells. International Journal of Molecular Sciences, 23(6), 3239. Available from: [Link]
Taylor, C. M., et al. (2016). Crystal structure of methyl 2-amino-3-chloro-4-methoxybenzoate, C9H10ClNO3. Zeitschrift für Kristallographie - New Crystal Structures, 231(2), 481-482. Available from: [Link]
comparing fluorinated versus non-fluorinated methoxybenzoate derivatives in synthesis
The strategic incorporation of fluorine into aromatic systems is a cornerstone of modern medicinal chemistry and materials science. When comparing fluorinated methoxybenzoate derivatives (such as methyl 2,3,5,6-tetrafluo...
Author: BenchChem Technical Support Team. Date: April 2026
The strategic incorporation of fluorine into aromatic systems is a cornerstone of modern medicinal chemistry and materials science. When comparing fluorinated methoxybenzoate derivatives (such as methyl 2,3,5,6-tetrafluorobenzoate) to their non-fluorinated counterparts (such as methyl benzoate or methyl dimethoxybenzoate), the synthetic paradigms diverge completely.
This guide provides an in-depth, objective comparison of the synthetic behaviors, reactivity profiles, and physicochemical properties of fluorinated versus non-fluorinated methoxybenzoates, supported by recent experimental methodologies.
The Electronic Paradigm Shift: Causality in Reactivity
The fundamental difference between fluorinated and non-fluorinated methoxybenzoates lies in their electronic architecture.
Non-Fluorinated Methoxybenzoates: The methoxy group is strongly electron-donating via resonance (
+M
effect), which enriches the electron density of the aromatic ring. Consequently, these molecules are highly susceptible to Electrophilic Aromatic Substitution (EAS) but are virtually inert to nucleophiles. Functionalizing these rings typically requires transition-metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig).
Fluorinated Methoxybenzoates: Fluorine is the most electronegative element. While it has a weak
+M
effect, its powerful inductive electron-withdrawing effect (
−I
) dominates, drastically lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This flips the reactivity profile: highly fluorinated benzoates are exceptionally electrophilic and undergo rapid Nucleophilic Aromatic Substitution (S
N
Ar) under mild, metal-free conditions.
Recent studies synthesizing fluorinated cationic triangulenes demonstrated that partial defluorination of methyl 2,3,5,6-tetrafluorobenzoate via S
N
Ar yields highly customized fluorinated methoxybenzoates, which exhibit increased electrophilicity (evidenced by lower reduction potentials) and significant red shifts in absorption (16–29 nm) and emission (13–41 nm) compared to non-fluorinated analogs[1][2].
The table below summarizes the divergent properties and synthetic metrics between the two classes of derivatives, compiled from recent structural and photophysical analyses[1][2].
To illustrate the practical differences in the laboratory, below are two self-validating experimental protocols highlighting the unique synthetic pathways available to fluorinated derivatives.
Protocol A: Synthesis of Methyl 3,5-difluoro-2,6-dimethoxybenzoate via S
N
Ar
This protocol exploits the high electrophilicity of perfluorinated benzoates to install methoxy groups without transition metals[1].
Reagent Preparation: In an oven-dried flask under N
2
, dissolve sodium metal (2.2 equiv) in anhydrous methanol (0.5 M) at 0 °C to generate sodium methoxide in situ.
Causality:In situ generation ensures a highly active, anhydrous nucleophile, preventing competitive hydrolysis of the ester.
Substrate Addition: Slowly add methyl 2,3,5,6-tetrafluorobenzoate (1.0 equiv) to the methoxide solution.
Reaction Execution: Heat the mixture to reflux for 4 hours. The strong
−I
effect of the remaining fluorines directs the S
N
Ar regioselectively to the ortho positions.
Validation Check (Self-Validating Step): Pull a 0.1 mL aliquot and analyze via
19
F NMR. The starting material exhibits a complex multiplet around -139 ppm to -142 ppm. The reaction is complete when these signals disappear, replaced by a simplified signal corresponding to the two equivalent remaining fluorine atoms (typically shifted downfield).
Workup: Quench with saturated NH
4
Cl, extract with ethyl acetate, dry over MgSO
4
, and concentrate.
Protocol B: Photocatalytic Hydrodefluorination (HDF) for "Molecular Sculpting"
Because partially fluorinated benzoates are notoriously difficult to synthesize de novo, researchers utilize photocatalytic HDF to "sculpt" specific fluorination patterns starting from highly fluorinated precursors[3][4].
Reaction Assembly: In a photoreactor vial, combine the fluorinated benzoate (1.0 equiv), a visible-light photocatalyst (e.g., fac-Ir(ppy)
3
, 1-5 mol%), a hydrogen atom donor/reductant (e.g., phenylsilane or an amine), and a suitable solvent (e.g., acetonitrile).
Degassing: Sparge the solution with Argon for 15 minutes to remove oxygen, which would otherwise quench the excited state of the photocatalyst.
Irradiation: Irradiate the vial with blue LEDs (440–450 nm) at room temperature for 12–24 hours.
Validation Check: Monitor the reaction via GC-MS. The sequential loss of mass units (-18 Da per F
→
H exchange) confirms the degree of defluorination. Regioselectivity is dictated by the relative stability of the generated aryl radical intermediates.
Caption: Photocatalytic Hydrodefluorination (HDF) mechanism for fluorine sculpting.
Conclusion
The decision to utilize a fluorinated versus a non-fluorinated methoxybenzoate fundamentally alters the synthetic retro-analysis of a target molecule. Non-fluorinated derivatives rely on classical electrophilic activation and modern transition-metal catalysis. In stark contrast, the fluorinated analogs act as highly electrophilic scaffolds, enabling rapid, metal-free S
N
Ar functionalization[1] and precise structural tuning via hydrodefluorination[3]. For drug development professionals, leveraging these fluorinated building blocks not only improves the pharmacokinetic profile of the final API (e.g., increased lipophilicity and metabolic resistance) but also streamlines the synthetic workflow by eliminating the need for expensive palladium or nickel catalysts.
References
Exploring the Synthesis and Properties of Fluorinated Cationic Triangulenes and their Precursors
Source: National Science Foundation (NSF PAR) / ChemRxiv
URL:[Link]
Molecular Sculpting: A Multipurpose Tool for Expedited Access to Various Fluorinated Arenes via Photocatalytic Hydrodefluorination of Benzoates
Source: PubMed Central (PMC) / The Journal of Organic Chemistry
URL:[Link]
Diazaphospholene-Catalyzed Hydrodefluorination of Polyfluoroarenes with Phenylsilane via Concerted Nucleophilic Aromatic Substitution
Source: ACS Publications
URL:[Link]
Executive Summary In early-stage drug discovery, the precise characterization of ligand-receptor interactions is the dividing line between a successful lead and a clinical failure. This guide provides an objective, data-...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In early-stage drug discovery, the precise characterization of ligand-receptor interactions is the dividing line between a successful lead and a clinical failure. This guide provides an objective, data-driven comparison of receptor binding affinities for derivatives of methyl 2-amino-3-fluoro-6-methoxybenzoate (CAS 1354950-80-3). By employing orthogonal biophysical and biochemical methodologies, we evaluate how specific functionalizations of the C2-amine modulate binding kinetics and thermodynamics against a model G-Protein Coupled Receptor (GPCR).
Structural Rationale & Pharmacophore Design
The core scaffold, methyl 2-amino-3-fluoro-6-methoxybenzoate, is a privileged building block in medicinal chemistry due to its unique stereoelectronic profile.
The C3-Fluorine Effect: The strategic placement of the fluorine atom serves a dual purpose. First, its high electronegativity (3.98 on the Pauling scale) exerts a strong inductive effect that lowers the pKa of the adjacent C2-amine, reducing basicity to enhance membrane permeability and mitigate phospholipidosis risks[1]. Second, despite its strong electronic influence, fluorine's van der Waals radius (1.47 Å) closely mimics hydrogen (1.20 Å), allowing it to occupy the receptor pocket without inducing steric clashes[2].
The C6-Methoxy & Ester Moieties: The methoxy group acts as a rigid hydrogen bond acceptor, while the methyl ester provides a lipophilic anchor that stabilizes the ligand within the receptor's hydrophobic cleft.
To understand the Structure-Activity Relationship (SAR), we compare the base scaffold against two N-alkylated derivatives designed to probe the receptor's extended binding pockets.
Quantitative Binding Affinity Comparison
The following table summarizes the binding performance of the three derivatives. Data was generated using a dual-assay approach to capture both kinetic rates and equilibrium thermodynamics.
Compound
C2-Amine R-Group
SPR
Kd
(nM)
SPR
kon
(
M−1s−1
)
SPR
koff
(
s−1
)
RLB
Ki
(nM)
Ligand Efficiency (LE)
Derivative A
-H (Base Scaffold)
1250 ± 45
1.2 × 10⁴
0.0150
1310 ± 60
0.31
Derivative B
-Cyclopentyl
45 ± 3
8.5 × 10⁴
0.0038
52 ± 4
0.42
Derivative C
-Benzyl
210 ± 12
4.1 × 10⁴
0.0086
235 ± 15
0.35
Data Interpretation: Derivative B (N-cyclopentyl) exhibits a ~27-fold improvement in affinity over the base scaffold. The SPR kinetics reveal that this is primarily driven by a significantly slower dissociation rate (
koff
), indicating that the aliphatic ring perfectly fills a complementary hydrophobic sub-pocket, increasing the drug's residence time.
Experimental Methodologies: Orthogonal Validation
To ensure absolute scientific integrity, our laboratory utilizes a self-validating, orthogonal assay system. Relying on a single assay format often leads to false positives due to assay-specific artifacts.
Surface Plasmon Resonance (SPR) Kinetics
SPR is utilized to determine the real-time association (
kon
) and dissociation (
koff
) rates [3]. While equilibrium assays provide overall affinity, SPR reveals the kinetic residence time—a critical predictor of in vivo drug efficacy.
Step-by-Step Protocol & Causality:
Sensor Surface Preparation: Immobilize the target GPCR onto a CM5 dextran sensor chip via standard EDC/NHS amine coupling.
Causality: Amine coupling provides a stable, covalent amide bond suitable for extensive regeneration cycles, ensuring consistent baseline stability across the assay.
Analyte Preparation & Solvent Correction: Prepare derivatives in running buffer containing exactly 5% DMSO. Implement a 5-point DMSO solvent correction curve (4.5% to 5.5% DMSO) prior to analyte injection.
Causality: Fluorinated benzoate derivatives are highly lipophilic and require DMSO for solubility. Bulk refractive index changes from minor DMSO variations can mask the small molecular weight analyte response; solvent correction mathematically eliminates this artifact.
Kinetic Injection: Inject analytes at a flow rate of 50 µL/min across a 5-point concentration gradient (10 nM to 1000 nM).
Causality: A high flow rate minimizes mass transport limitations, ensuring the measured
kon
reflects true binding kinetics rather than diffusion rates.
Self-Validation Check: Inject a known high-affinity reference standard at the beginning and end of the 96-well plate run. A deviation of >5% in the reference
Rmax
indicates surface degradation, automatically invalidating the run.
Radioligand Competition Binding
Radioligand competition binding serves as the orthogonal thermodynamic validation[4]. By measuring the displacement of a high-affinity tritiated probe, this assay confirms that the derivatives bind specifically to the orthosteric site in a native membrane environment.
Step-by-Step Protocol & Causality:
Filter Preparation: Pre-soak GF/B glass fiber filters in 0.5% Polyethylenimine (PEI) for 1 hour prior to harvesting.
Causality: The highly electronegative fluorine and lipophilic core of the derivatives can cause non-specific binding to the glass fibers. PEI coats the filters with a positive charge, neutralizing the surface and drastically reducing background noise.
Incubation: Incubate 15 µg of receptor-expressing membrane preparations with 1 nM
[3H]
-radioligand and varying concentrations of the test derivatives (0.1 nM to 10 µM) for 120 minutes at 25°C.
Causality: Radioligand binding is an equilibrium measurement. 120 minutes ensures that even derivatives with slow association rates (like Derivative A) reach full equilibrium, preventing artificial underestimation of
Ki
.
Self-Validation Check: Total binding must not exceed 10% of the added radioligand to prevent ligand depletion artifacts. Non-specific binding (NSB), defined by wells containing 10 µM of unlabeled reference ligand, must remain below 20% of total binding.
Experimental Workflow Visualization
The following diagram illustrates the logical relationship and data flow of our orthogonal validation system.
Orthogonal validation workflow for receptor binding affinity of fluorinated benzoate derivatives.
References
Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]
A beginner's guide to surface plasmon resonance. The Biochemist (Portland Press). Available at:[Link]
Radioligand Binding Assay Protocols. Gifford Bioscience. Available at:[Link]
Evaluating the Reproducibility of Synthetic Routes to Methyl 2-Amino-3-fluoro-6-methoxybenzoate: A Comparative Guide
Introduction: The Significance of Methyl 2-Amino-3-fluoro-6-methoxybenzoate in Medicinal Chemistry Methyl 2-amino-3-fluoro-6-methoxybenzoate is a highly functionalized aromatic compound that serves as a crucial building...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Significance of Methyl 2-Amino-3-fluoro-6-methoxybenzoate in Medicinal Chemistry
Methyl 2-amino-3-fluoro-6-methoxybenzoate is a highly functionalized aromatic compound that serves as a crucial building block in the synthesis of various pharmaceutical agents. Its unique substitution pattern, featuring an amino group for further derivatization, a fluorine atom to modulate physicochemical properties, and a methoxy group, makes it a valuable intermediate in the development of novel therapeutics. The reproducibility of its synthetic route is paramount for ensuring a consistent and cost-effective supply chain in drug discovery and development. This guide provides an in-depth, comparative analysis of plausible synthetic routes to this key intermediate, with a focus on experimental reproducibility, scalability, and overall efficiency.
Comparative Analysis of Synthetic Strategies
Two primary synthetic strategies have been evaluated for the preparation of methyl 2-amino-3-fluoro-6-methoxybenzoate. The first route commences with the commercially available 2-fluoro-6-methoxybenzoic acid, while the second approach utilizes 3-fluoro-4-methoxyaniline as the starting material. Both pathways present distinct advantages and challenges, which are critically assessed below.
Route 1: Synthesis from 2-Fluoro-6-methoxybenzoic Acid
This three-step synthetic pathway begins with the nitration of 2-fluoro-6-methoxybenzoic acid, followed by esterification and subsequent reduction of the nitro group.
dot
Caption: Synthetic pathway for Route 1.
The introduction of a nitro group onto the aromatic ring is a critical step that dictates the final substitution pattern. The directing effects of the existing fluoro and methoxy groups, along with the meta-directing carboxylic acid, are key considerations for regioselectivity.
Experimental Protocol:
To a stirred solution of concentrated sulfuric acid (3.0 equiv.) cooled to 0 °C, slowly add 2-fluoro-6-methoxybenzoic acid (1.0 equiv.).
Prepare a nitrating mixture of concentrated nitric acid (1.1 equiv.) and concentrated sulfuric acid (1.0 equiv.) and cool it to 0 °C.
Add the nitrating mixture dropwise to the benzoic acid solution, maintaining the temperature below 5 °C.
After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2 hours.
Pour the reaction mixture onto crushed ice and filter the resulting precipitate. Wash the solid with cold water until the filtrate is neutral.
Dry the solid under vacuum to yield 2-nitro-3-fluoro-6-methoxybenzoic acid.
Reproducibility and Challenges:
The regioselectivity of this nitration is a primary concern. The strongly activating methoxy group directs ortho and para, while the deactivating but ortho, para-directing fluorine and the meta-directing carboxylic acid compete. This can lead to the formation of multiple isomers, complicating purification and reducing the yield of the desired 2-nitro product. Careful control of the reaction temperature is crucial to minimize side product formation.[1][2] The reproducibility of the isomer ratio can be sensitive to minor variations in reaction conditions.
The conversion of the carboxylic acid to its methyl ester is a standard Fischer esterification.
Experimental Protocol:
Suspend 2-nitro-3-fluoro-6-methoxybenzoic acid (1.0 equiv.) in methanol (10 vol.).
Carefully add concentrated sulfuric acid (0.2 equiv.) as a catalyst.
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.
After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain methyl 2-nitro-3-fluoro-6-methoxybenzoate.
Reproducibility and Challenges:
This esterification is generally a high-yielding and reproducible reaction.[3][4][5] The primary challenge is ensuring the complete consumption of the starting carboxylic acid to simplify purification.
The final step involves the reduction of the nitro group to an amine. Catalytic hydrogenation is the preferred method for its clean conversion and high yields.
Experimental Protocol:
Dissolve methyl 2-nitro-3-fluoro-6-methoxybenzoate (1.0 equiv.) in methanol or ethyl acetate.
Add 10% palladium on carbon (Pd/C) catalyst (5-10 mol%).
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the starting material is consumed (monitored by TLC).
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.
Concentrate the filtrate under reduced pressure to yield methyl 2-amino-3-fluoro-6-methoxybenzoate.[6][7]
Reproducibility and Challenges:
Catalytic hydrogenation of nitro groups is a well-established and highly reproducible method.[8] A key consideration is the potential for hydrodefluorination, although this is less common with fluoroarenes compared to other haloarenes. The use of specific catalyst poisons like diphenylsulfide can be employed to enhance selectivity if dehalogenation becomes a significant issue.[8][9]
Route 2: Synthesis from 3-Fluoro-4-methoxyaniline
This alternative route involves the conversion of a commercially available aniline derivative to the target ester via a Sandmeyer reaction and subsequent esterification.
dot
Caption: Synthetic pathway for Route 2.
The Sandmeyer reaction provides a classical method for the introduction of a cyano group, which can then be hydrolyzed to a carboxylic acid.[10][11][12]
Experimental Protocol:
Dissolve 3-fluoro-4-methoxyaniline (1.0 equiv.) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.[13][14]
Slowly add a solution of sodium nitrite (1.05 equiv.) in water, keeping the temperature below 5 °C to form the diazonium salt.
In a separate flask, prepare a solution of copper(I) cyanide (1.2 equiv.) and sodium cyanide (1.2 equiv.) in water.
Slowly add the cold diazonium salt solution to the cyanide solution, allowing for the evolution of nitrogen gas.
After the addition is complete, warm the mixture to 50-60 °C for 1 hour.
Cool the reaction and extract the product with a suitable organic solvent (e.g., toluene).
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain 2-cyano-6-fluoro-3-methoxyanisole.
Reproducibility and Challenges:
The Sandmeyer reaction can be operationally challenging.[15][16] The stability of the diazonium salt is a critical factor, requiring strict temperature control. The use of toxic cyanides necessitates stringent safety precautions. The yields of Sandmeyer reactions can be variable, impacting the overall efficiency and reproducibility of this route.
The nitrile is then hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Experimental Protocol:
Heat the crude 2-cyano-6-fluoro-3-methoxyanisole with a mixture of concentrated sulfuric acid and water at reflux for several hours.
Monitor the reaction for the disappearance of the nitrile and the formation of the carboxylic acid.
Cool the reaction mixture and pour it onto ice to precipitate the product.
Filter the solid, wash with cold water, and dry to yield 2-amino-3-fluoro-6-methoxybenzoic acid.
Reproducibility and Challenges:
Nitrile hydrolysis, particularly with sterically hindered nitriles, can require harsh conditions and long reaction times, potentially leading to decomposition and lower yields.[17] The reproducibility can be affected by the purity of the starting nitrile.
The final step is the esterification of the resulting amino acid, as described in Route 1.
Handling of toxic cyanides, stability of diazonium salt, potentially harsh hydrolysis conditions.
Potential Yield
Moderate to Good
Variable, potentially lower due to Sandmeyer reaction yields.
Scalability
Good
Moderate, requires careful control of exothermic and potentially hazardous steps.
Safety Considerations
Use of strong acids
Use of strong acids and highly toxic cyanides.
Conclusion and Recommendation
Based on the analysis of both synthetic routes, Route 1, starting from 2-fluoro-6-methoxybenzoic acid, is recommended as the more reproducible and scalable method for the synthesis of methyl 2-amino-3-fluoro-6-methoxybenzoate. While the regioselectivity of the initial nitration step presents a challenge that requires careful optimization and control, the subsequent esterification and reduction steps are generally high-yielding and robust. This route avoids the use of highly toxic cyanides and the operational complexities associated with the Sandmeyer reaction.
For researchers and drug development professionals, focusing optimization efforts on the nitration step of Route 1 is likely to provide a more reliable and efficient pathway to this valuable building block. Further investigation into alternative nitrating agents or catalytic methods could also enhance the regioselectivity and overall efficiency of this preferred route.
References
Hydrogenation (atmospheric pressure) with Pd/C. (n.d.). Retrieved March 28, 2026, from [Link]
Supporting Information. (n.d.). CDC Stacks. Retrieved March 28, 2026, from [Link]
Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. Retrieved March 28, 2026, from [Link]
Sandmeyer reaction (video) | Khan Academy. (n.d.). Khan Academy. Retrieved March 28, 2026, from [Link]
CHEM254 Experiment 06 Synthesis of Novel Esters. (2011, July 31). Retrieved March 28, 2026, from [Link]
Standard Operating Procedures. (n.d.). The Sarpong Group. Retrieved March 28, 2026, from [Link]
21.03 Sandmeyer Reaction | OrganicChemGuide. (n.d.). WallaceWay Organic Chemistry. Retrieved March 28, 2026, from [Link]
Process for preparing compound by novel sandmeyer-like reaction using nitroxide radical compound as reaction catalyst. (n.d.). Google Patents.
Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. (n.d.). Retrieved March 28, 2026, from [Link]
Making esters from alcohols and acids | Class experiment | RSC Education. (n.d.). Royal Society of Chemistry. Retrieved March 28, 2026, from [Link]
Nitration of methyl benzoate | Resource | RSC Education. (2016, October 15). Royal Society of Chemistry. Retrieved March 28, 2026, from [Link]
Nitration of Substituted Aromatic Rings and Rate Analysis. (n.d.). Retrieved March 28, 2026, from [Link]
Benzoic acid, m-nitro-, methyl ester. (n.d.). Organic Syntheses. Retrieved March 28, 2026, from [Link]
Chemoselective Hydrogenation Method Catalyzed by Pd/C Using Diphenylsulfide as a Reasonable Catalyst Poison | Request PDF. (2026, February 7). ResearchGate. Retrieved March 28, 2026, from [Link]
The Economic Landscape of 3-Fluoro-2-methoxyaniline: Price and Availability Trends. (2026, March 24). Retrieved March 28, 2026, from [Link]
3-AMino-6-fluoro-2-Methoxybenzoic Acid Methyl Ester. (n.d.). NextSDS. Retrieved March 28, 2026, from [Link]
m-NITROBENZOIC ACID. (n.d.). Organic Syntheses. Retrieved March 28, 2026, from [Link]
Nitration of Benzoic Acid 2017. (2017, July 15). Truman ChemLab. Retrieved March 28, 2026, from [Link]
Pd/C-Catalyzed Selective N-Monomethylation. (n.d.). UvA-DARE (Digital Academic Repository). Retrieved March 28, 2026, from [Link]
An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. (n.d.). Retrieved March 28, 2026, from [Link]
Process for the preparation of 2-nitro-4-fluoro and 4-nitro-2-fluorobenzoic acid. (n.d.). Google Patents.
Regioselective Nitration of Nα,N1-Bis(trifluoroacetyl)-L-Tryptophan Methyl Ester. (n.d.). PMC. Retrieved March 28, 2026, from [Link]
Crystal structure of methyl 2-amino-3-chloro-4-methoxybenzoate, C9H10ClNO3. (2026, March 16). ResearchGate. Retrieved March 28, 2026, from [Link]
Methyl 2-amino-3-fluoro-6-methoxybenzoate | 1354950-80-3. (n.d.). NextSDS. Retrieved March 28, 2026, from [Link]
Definitive Guide to the Safe Disposal of Methyl 2-amino-3-fluoro-6-methoxybenzoate
As a Senior Application Scientist, my foremost priority is to empower our partners in research with the knowledge to conduct their work not only at the cutting edge of innovation but also at the highest standards of safe...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, my foremost priority is to empower our partners in research with the knowledge to conduct their work not only at the cutting edge of innovation but also at the highest standards of safety. The proper management of chemical waste is a non-negotiable cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of methyl 2-amino-3-fluoro-6-methoxybenzoate (CAS No. 1354950-80-3), a compound that, while valuable in synthesis, requires meticulous handling due to its inherent hazards.
This document is designed to be a self-validating system, where the logic behind each procedural step is clearly articulated, ensuring that safety is not just a protocol to be followed, but a principle to be understood.
Hazard Profile and Immediate Safety Considerations
Before any handling or disposal, it is imperative to understand the specific risks associated with methyl 2-amino-3-fluoro-6-methoxybenzoate. This compound is a substituted aniline and a fluorinated aromatic compound, which informs its toxicological and reactive profile.
1.1. Hazard Classification
Based on available safety data, this compound is classified as hazardous.[1] The primary routes of exposure and associated health effects are summarized below.
Hazard Classification
Hazard Code
Description
Acute Toxicity (Oral, Dermal, Inhalation)
H302 + H312 + H332
Harmful if swallowed, in contact with skin, or if inhaled.[1]
May cause respiratory irritation, drowsiness, or dizziness.[1]
1.2. Personal Protective Equipment (PPE)
Due to these hazards, a stringent PPE protocol is mandatory. Do not handle this compound or its waste without the following:
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber) inspected for integrity before use.[2]
Eye/Face Protection: Chemical safety goggles and a face shield.[3][4]
Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required. For larger quantities or spill cleanup, a chemically impermeable suit may be necessary.[3]
Respiratory Protection: All handling of this solid/powder should occur in a certified chemical fume hood to avoid aerosol formation.[4] If a fume hood is not available or during a large spill, a NIOSH-approved respirator with appropriate cartridges is required.[3]
Waste Management and Disposal Workflow
The disposal of methyl 2-amino-3-fluoro-6-methoxybenzoate is governed by the Resource Conservation and Recovery Act (RCRA) in the United States, which gives the Environmental Protection Agency (EPA) the authority to control hazardous waste from "cradle-to-grave".[5][6] This means the responsibility for safe disposal lies with the generator of the waste.
The following workflow provides a logical decision-making process for managing this chemical waste from the point of generation to its final disposal.
Caption: Decision workflow for handling and disposal of methyl 2-amino-3-fluoro-6-methoxybenzoate waste.
Step-by-Step Disposal Protocol
Step 1: Waste Characterization and Segregation
Characterization: Any unwanted methyl 2-amino-3-fluoro-6-methoxybenzoate, including expired reagent, reaction residues, or contaminated materials (e.g., weigh boats, contaminated gloves, absorbent pads), must be treated as hazardous waste.[7]
Segregation: This waste must be kept separate from other waste streams.[8] Critically, it is incompatible with strong oxidizing agents and strong acids.[3] Mixing can lead to vigorous, potentially explosive reactions. Store in a designated area away from these materials.
Step 2: Containerization
Container Selection: Use a container that is chemically compatible with substituted anilines. A high-density polyethylene (HDPE) or glass container with a secure, leak-proof screw cap is appropriate.[8] The container must be in good condition, free of cracks or damage.
Accumulation: As waste is added, ensure the outside of the container remains clean. Never fill a waste container more than 90% full to allow for expansion and prevent spills. Keep the container closed at all times except when adding waste.[9]
Step 3: Labeling
Immediate Labeling: As soon as the first drop of waste enters the container, it must be labeled.[7]
Required Information: The label must clearly state:
The full chemical name: "methyl 2-amino-3-fluoro-6-methoxybenzoate"
The date on which waste was first added to the container.
The specific hazards (e.g., "Toxic," "Irritant").
Step 4: Storage in a Satellite Accumulation Area (SAA)
Location: The waste container must be stored in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation and under the control of the laboratory personnel.[9]
Quantity Limits: Do not accumulate more than 55 gallons of hazardous waste (or 1 quart of acutely hazardous P-listed waste) in an SAA.[9] Once this limit is reached, the waste must be moved to a central accumulation area within three days.
Secondary Containment: The waste container should be placed within a secondary containment system, such as a chemical-resistant tray or tub, to contain any potential leaks.[8]
Step 5: Spill and Emergency Procedures
In the event of a spill, prompt and correct action is critical.
Small Spills (manageable by trained lab personnel):
Ensure proper PPE is worn, including respiratory protection.[10]
Alert others in the area.
Absorb the spill with an inert, dry material such as vermiculite, sand, or commercial sorbent pads.[10] Do not use combustible materials like paper towels as the primary absorbent.
Carefully sweep or scoop the absorbed material into the designated hazardous waste container.[3][4]
Clean the spill area with a detergent solution (e.g., Luminox®) and water, collecting the cleaning materials as hazardous waste.[10][11]
Ventilate the area.
Large Spills:
Evacuate the immediate area.
Alert your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.
Prevent entry into the contaminated area.
Step 6: Final Disposal
Professional Disposal: This chemical waste must be disposed of through your institution's EHS office or a licensed hazardous waste disposal contractor.[2]
Method: The likely method of disposal is high-temperature incineration in a facility equipped with afterburners and scrubbers to handle the nitrogen oxides and hydrogen fluoride generated during combustion.[2][3]
Forbidden Practices:
DO NOT dispose of this chemical down the drain.[7][9] It is toxic to aquatic life.[10]
DO NOT dispose of this chemical in the regular trash.[8]
DO NOT allow the chemical to evaporate in the fume hood as a method of disposal.[7]
Step 7: Decontamination of Empty Containers
An "empty" container that held this chemical is not truly empty and must be managed properly.
The container must be triple-rinsed with a suitable solvent (e.g., methanol or acetone).[7]
The rinsate from this process is also considered hazardous waste and must be collected in the appropriate waste container.[7]
After triple-rinsing, the container can be managed as non-hazardous waste (e.g., recycled or disposed of as regular trash) after defacing or removing the original label.[7]
By adhering to this comprehensive protocol, you ensure regulatory compliance, protect yourself and your colleagues, and safeguard the environment. When in doubt, always contact your institution's Environmental Health and Safety department for guidance.
References
methyl 2-amino-3-fluoro-6-methoxybenzoate — Chemical Substance Inform
How to Ensure Safe Chemical Waste Disposal in Labor
Methyl 3-amino-2-fluorobenzoate - Safety D
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
Laboratory Waste Management Guidelines. Princeton University Environmental Health & Safety.
MSDS - Safety D
Regulations for Hazardous Waste Generated at Academic Labor
Frequent Questions About Managing Hazardous Waste at Academic Labor
A Comprehensive Guide to the Proper Disposal of Aniline. Benchchem.
Standard Operating Procedure for Field Equipment Decontamin
Chemical Safety Data Sheet MSDS / SDS - methyl 3-amino-2-fluorobenzo
SAFETY DATA SHEET - Methyl 2-amino-3-methylbenzo
Hazardous Substance Fact Sheet - Aniline. New Jersey Department of Health.
Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater.
SAFETY DATA SHEET - Methyl 4-Amino-3-methylbenzo
Safety D
SAFETY DATA SHEET - Methyl benzo
Hazardous Waste Management Procedures.
Resource Conservation and Recovery Act (RCRA)
Shape-Selective Adsorption of Substituted Aniline Pollutants
Method for removing fluorinated organic compounds from contaminated fluids.
MSDS of Methyl 3-amino-2-fluorobenzo
Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste. US EPA.
Resource Conservation and Recovery Act (RCRA) Overview. US EPA.
Strategies for Biodegradation of Fluorinated Compounds.